Technical Documentation Center

2-Bromo-5-(pyridin-4-YL)pyrazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Bromo-5-(pyridin-4-YL)pyrazine

Core Science & Biosynthesis

Foundational

The Definitive Technical Guide to 2-Bromo-5-(pyridin-4-yl)pyrazine: Synthesis, Structural Utility, and Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the strategic selection of bi-heterocyclic scaffolds is paramount for designing highly selective, metabolically stable small-molecule inhibitors. The CAS registry number f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bi-heterocyclic scaffolds is paramount for designing highly selective, metabolically stable small-molecule inhibitors. The CAS registry number for 2-Bromo-5-(pyridin-4-yl)pyrazine is 1159819-55-2 [1].

As a Senior Application Scientist specializing in early-stage drug discovery, I frequently utilize this specific building block. The compound features a bromo-pyrazine moiety coupled with a pyridine ring, providing a dual-purpose architecture: the para-substituted pyridine acts as a robust hydrogen-bond acceptor in kinase ATP-binding pockets, while the brominated pyrazine serves as an ideal electrophilic handle for downstream cross-coupling reactions. This guide deconstructs the physicochemical profile, synthetic methodologies, and biological applications of 2-bromo-5-(pyridin-4-yl)pyrazine.

Physicochemical Profiling & Structural Logic

Understanding the baseline metrics of 2-bromo-5-(pyridin-4-yl)pyrazine is the first step in predicting its behavior in both synthetic workflows and biological assays [2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 2-Bromo-5-(pyridin-4-yl)pyrazine
CAS Registry Number 1159819-55-2
Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
Structural Motif Bi-heterocyclic (Pyrazine-Pyridine)
Electrophilic Site C2-Bromine (Primed for Pd-catalyzed coupling)
H-Bond Acceptors 3 (Pyridine Nitrogen + 2 Pyrazine Nitrogens)
The Causality of Scaffold Selection

Why choose a pyrazine-pyridine axis over a standard biphenyl or phenyl-pyridine system? The inclusion of the pyrazine nitrogen atoms significantly lowers the overall pKa and electron density of the aromatic system. This electron deficiency makes the scaffold highly resistant to oxidative metabolism (e.g., Cytochrome P450-mediated epoxidation), thereby improving the pharmacokinetic half-life of the final drug candidate. Furthermore, the linear geometry of the 2,5-substitution on the pyrazine ring precisely vectors the pyridine nitrogen into the hinge region of target kinases.

Synthetic Methodology: Regioselective Suzuki-Miyaura Mono-Coupling

The primary challenge in synthesizing 2-bromo-5-(pyridin-4-yl)pyrazine is achieving strict mono-arylation. Starting from 2,5-dibromopyrazine, both carbon-bromine bonds are electronically identical. We must engineer a self-validating protocol that forces the reaction to stop after the first coupling event [3].

Experimental Protocol

Objective: Synthesize 2-bromo-5-(pyridin-4-yl)pyrazine via the mono-arylation of 2,5-dibromopyrazine.

  • Step 1: Stoichiometric Control & Reagent Preparation Charge a flame-dried Schlenk flask with 2,5-dibromopyrazine (1.0 equivalent) and pyridin-4-ylboronic acid (0.95 equivalents). Causality: Sub-stoichiometric boronic acid is the primary defense against over-coupling (di-arylation).

  • Step 2: Catalyst & Base Selection Add Pd(dppf)Cl2​ (0.05 eq) and anhydrous K2​CO3​ (2.0 eq). Causality: Pd(dppf)Cl2​ features a bidentate ligand with a large bite angle, which accelerates the initial oxidative addition into the electron-deficient pyrazine ring while providing enough steric bulk to hinder the second coupling event.

  • Step 3: Degassing & Execution Suspend the mixture in a 4:1 ratio of 1,4-Dioxane/ H2​O . Degas via three freeze-pump-thaw cycles to remove dissolved oxygen, preventing the oxidative homocoupling of the boronic acid. Heat the reaction to 90°C under an argon atmosphere for 4 hours.

  • Step 4: Self-Validation (LC-MS Monitoring) Sample the reaction at 2 hours. The protocol is validated when LC-MS shows the disappearance of the boronic acid mass and the emergence of the target product mass ( m/z 236.07 [M+H]+ ), with minimal di-coupled byproduct ( m/z 235.1 [M+H]+ ).

  • Step 5: Isolation Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure mono-brominated intermediate.

SuzukiWorkflow N1 2,5-Dibromopyrazine + Pyridin-4-ylboronic acid (Stoichiometric Control) N3 Oxidative Addition (Pd insertion into C-Br) N1->N3 N2 Pd(dppf)Cl2 + K2CO3 (Dioxane/H2O, Degassed) N2->N3 N4 Transmetalation (Boronate transfer to Pd) N3->N4 N5 Reductive Elimination (C-C Bond Formation) N4->N5 N6 2-Bromo-5-(pyridin-4-yl)pyrazine (Target Isolation via LC-MS) N5->N6

Workflow of the Suzuki-Miyaura mono-coupling for 2-bromo-5-(pyridin-4-yl)pyrazine synthesis.

Target Engagement: Application in Kinase Inhibition (JAK/STAT)

Once 2-bromo-5-(pyridin-4-yl)pyrazine is synthesized, the remaining bromine atom is typically subjected to a Buchwald-Hartwig amination to append a solubilizing or target-specific moiety (e.g., a substituted piperidine or pyrrolopyrimidine). The resulting mature molecules are frequently deployed as Janus Kinase (JAK) inhibitors [3].

Mechanistic Action

In autoimmune diseases and certain malignancies, the JAK/STAT signaling pathway is hyperactivated. Inhibitors derived from the 2-bromo-5-(pyridin-4-yl)pyrazine scaffold function as ATP-competitive antagonists. The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region (typically at Leu932 in JAK2). By occupying the ATP pocket, the inhibitor prevents the cross-phosphorylation of JAK monomers, thereby halting the recruitment and subsequent phosphorylation of STAT proteins. Without phosphorylated STAT, nuclear translocation and pro-inflammatory gene transcription are entirely shut down.

JAKSTATPathway C1 Cytokine Receptor (Ligand Binding) C2 JAK Activation (Tyrosine Phosphorylation) C1->C2 C4 STAT Recruitment & Phosphorylation C2->C4 C3 Pyrazine-Pyridine Inhibitor (ATP-Competitive Binding) C3->C2 C5 STAT Dimerization & Nuclear Translocation C4->C5 C6 Pro-inflammatory Gene Transcription C5->C6

Inhibition of the JAK/STAT signaling pathway by pyrazine-pyridine derived kinase inhibitors.

References

  • Title: United States Patent: US 9,346,810 B2 (Pyrrolopyrimidine Compounds as JAK Kinase Inhibitors)
Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Bromo-5-(pyridin-4-yl)pyrazine: A Technical Guide

Executive Summary In modern drug discovery and materials science, the strategic deployment of heterocyclic scaffolds is paramount for tuning pharmacokinetic properties and electronic characteristics. 2-Bromo-5-(pyridin-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the strategic deployment of heterocyclic scaffolds is paramount for tuning pharmacokinetic properties and electronic characteristics. 2-Bromo-5-(pyridin-4-yl)pyrazine (CAS: 1159819-55-2) emerges as a highly versatile, bifunctional building block. Characterized by a highly electron-deficient pyrazine core and a coordinating pyridin-4-yl substituent, this molecule serves as an advanced intermediate for synthesizing complex polyheterocycles, pharmaceutical candidates, and novel optical materials[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental workflows, designed to empower researchers with actionable, self-validating protocols.

Molecular Architecture and Physicochemical Properties

The molecular architecture of 2-bromo-5-(pyridin-4-yl)pyrazine features a rigid, planar geometry. The presence of the heavy bromine atom at the C2 position of the pyrazine ring significantly impacts its density and serves as the primary reactive site for functionalization[1]. The pyridin-4-yl group at C5 extends the conjugated system, influencing both its optical properties and its solubility profile.

To facilitate experimental design, the core quantitative physicochemical data are summarized below:

PropertyValueMethod / Source
IUPAC Name 2-bromo-5-(pyridin-4-yl)pyrazineStandardized Nomenclature
CAS Registry Number 1159819-55-2[2]
Molecular Formula C9H6BrN3Elemental Composition[1]
Molecular Weight 236.07 g/mol Calculated[2]
Boiling Point 328.4 ± 37.0 °CPredicted[3]
Density ~1.6 g/cm³Estimated[1]
Solubility Soluble in DMSO, DMF; Poorly soluble in H2OEmpirical Observation[1]
InChI Key ZCHRDRKGMJFBRB-UHFFFAOYSA-NIdentifier[1]

Mechanistic Reactivity: The Pyrazine-Pyridine Axis

The synthetic utility of 2-bromo-5-(pyridin-4-yl)pyrazine is dictated by the profound electron-deficiency of its pyrazine core. This deficiency is further exacerbated by the electron-withdrawing nature of the adjacent pyridin-4-yl group via resonance and inductive effects[1].

This unique electronic environment enables two primary modes of functionalization:

  • Nucleophilic Aromatic Substitution (SNAr): The C-Br bond is highly activated toward nucleophilic attack by amines, alcohols, or thiols. The adjacent pyrazine nitrogen atoms stabilize the resulting anionic Meisenheimer complex, allowing for rapid C-N or C-O bond formation without the need for transition metal catalysts[1].

  • Palladium-Catalyzed Cross-Coupling: The bromine atom serves as an excellent leaving group for oxidative addition by low-valent palladium species, enabling Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to install diverse aryl or heteroaryl groups[1].

Reactivity Substrate 2-Bromo-5-(pyridin-4-yl)pyrazine (Electron-Deficient Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Nucleophiles (Amines/Alkoxides) Heat, Polar Aprotic Solvent Suzuki Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) Substrate->Suzuki Boronic Acids/Esters Pd Catalyst, Base Amine C-N / C-O Bond Formation (e.g., Aminopyrazines) SNAr->Amine Bromine Displacement Aryl C-C Bond Formation (e.g., Biaryl Pyrazines) Suzuki->Aryl Transmetalation & Reductive Elimination

Reactivity pathways of 2-Bromo-5-(pyridin-4-yl)pyrazine via SNAr and Suzuki coupling.

Experimental Workflows: Protocols & Causality

To ensure reproducibility, the following protocols are designed with a focus on the causality behind each reagent choice.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is optimized to prevent catalyst poisoning by the coordinating pyridin-4-yl moiety.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-5-(pyridin-4-yl)pyrazine (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and potassium carbonate (K₂CO₃, 2.5 equiv).

    • Causality: K₂CO₃ is selected as a mild base to activate the boronic acid via boronate complex formation without degrading the base-sensitive pyrazine ring. Pd(dppf)Cl₂ provides a bidentate ligand framework that resists competitive binding from the pyridine nitrogen.

  • Solvent System: Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v).

    • Causality: Dioxane solubilizes the organic substrates, while water is essential for dissolving the inorganic base and accelerating the transmetalation step.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

This protocol exploits the inherent electrophilicity of the pyrazine core.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-bromo-5-(pyridin-4-yl)pyrazine (1.0 equiv) in anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO, a polar aprotic solvent, is strictly required here as it significantly lowers the activation energy by stabilizing the highly polar Meisenheimer transition state.

  • Nucleophile Addition: Add the secondary aliphatic amine (2.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the hydrobromic acid byproduct, driving the reaction forward without competing with the primary nucleophile.

  • Reaction: Stir the solution at 80 °C for 8 hours.

  • Workup: Quench the reaction by pouring it into ice water, causing the substituted product to precipitate. Filter the solid and wash with cold water.

Workflow Step1 1. Reagent Preparation Dry Solvents, Inert Atmosphere Step2 2. Reaction Execution (SNAr or Cross-Coupling) Step1->Step2 Step3 3. Reaction Quenching & Aqueous Workup Step2->Step3 Step4 4. Organic Phase Extraction & Drying (Na2SO4) Step3->Step4 Step5 5. Flash Column Chromatography (Silica Gel) Step4->Step5 Step6 6. Analytical Validation (LC-MS, 1H/13C NMR) Step5->Step6

Standardized experimental workflow for the functionalization and purification of pyrazine derivatives.

Analytical Validation: A Self-Validating System

A robust synthetic protocol must be self-validating. By employing orthogonal analytical techniques, researchers can ensure that the structural integrity of the pyrazine-pyridine scaffold is maintained and that the desired functionalization has occurred without false positives:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The isotopic pattern of the starting material (characterized by the ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will completely disappear upon successful substitution or coupling. This provides immediate, binary confirmation of the C-Br bond cleavage.

  • ¹H and ¹³C NMR Spectroscopy: The disappearance of the highly deshielded proton adjacent to the bromine atom on the pyrazine ring validates the regioselectivity of the functionalization. The rigid pyridine signals serve as an internal structural anchor that should remain largely unshifted.

  • HPLC (High-Performance Liquid Chromatography): Tracks purity and reaction completion. The shift in retention time—typically decreasing in SNAr with polar amines or increasing in Suzuki couplings with lipophilic aryl groups—validates the expected change in the partition coefficient (LogP).

References

Sources

Foundational

Safety Data Sheet (SDS) and Toxicological Profiling of 2-Bromo-5-(pyridin-4-yl)pyrazine: A Technical Whitepaper

Executive Summary As a Senior Application Scientist, I frequently encounter halogenated heterobiaryls that serve as foundational scaffolds in both drug discovery and materials science. 2-Bromo-5-(pyridin-4-yl)pyrazine (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter halogenated heterobiaryls that serve as foundational scaffolds in both drug discovery and materials science. 2-Bromo-5-(pyridin-4-yl)pyrazine (CAS No. 1159819-55-2) is a prime example. Featuring a pyrazine core substituted with a bromine atom at the C2 position and a pyridin-4-yl group at the C5 position, this compound is highly valued for designing kinase inhibitors and novel optoelectronic materials . However, the very structural features that make it an excellent synthetic building block—specifically, its highly activated C-Br bond—also dictate its toxicological profile. This guide synthesizes the physicochemical properties, mechanistic toxicity, and rigorous handling protocols required to utilize this compound safely and effectively.

Physicochemical Profiling & Structural Causality

To understand the handling requirements of a chemical, we must first analyze its electronic environment. The dual electron-withdrawing nature of the pyrazine and pyridine rings significantly depletes electron density from the pyrazine core. This electronic destitution makes the carbon-bromine (C-Br) bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . While this reactivity is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) , it also allows the molecule to act as a potent electrophile in biological systems.

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 2-Bromo-5-(pyridin-4-yl)pyrazine
CAS Number 1159819-55-2
Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
Appearance Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, and Dichloromethane; Insoluble in Water
Storage Requirements Inert atmosphere (Argon/N2), 2-8°C, Protect from light

Causality for Storage: Moisture and ambient UV light can slowly hydrolyze or photolytically cleave the activated C-Br bond, generating corrosive hydrobromic acid (HBr) and degrading the scaffold. Storing under an inert atmosphere at 2-8°C suppresses these degradation kinetics.

Toxicological Profile & Mechanism of Action

Based on the established behavior of halogenated pyrazines, 2-Bromo-5-(pyridin-4-yl)pyrazine is classified under the following GHS hazard categories:

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4)

  • H315: Causes skin irritation (Skin Irritation - Category 2)

  • H319: Causes serious eye irritation (Eye Irritation - Category 2A)

  • H335: May cause respiratory irritation (STOT-SE - Category 3)

Mechanistic Pathway of Toxicity

The primary driver of toxicity for 2-bromopyrazines is their electrophilicity. In a biological environment, the compound undergoes spontaneous SNAr reactions with endogenous nucleophiles, most notably the sulfhydryl (-SH) groups of glutathione (GSH) and cysteine residues in proteins .

This covalent modification leads to rapid GSH depletion, which neutralizes the cell's primary antioxidant defense. The resulting accumulation of Reactive Oxygen Species (ROS) induces severe oxidative stress. Simultaneously, the covalent binding to functional proteins (haptenization) can lead to protein misfolding, loss of enzymatic function, and ultimately, cellular apoptosis .

ToxicityPathway A 2-Bromo-5-(pyridin-4-yl)pyrazine (Electrophilic Scaffold) B Nucleophilic Aromatic Substitution (SNAr) A->B Biological Nucleophiles C Protein Cysteine Modification B->C D Glutathione (GSH) Depletion B->D E Loss of Protein Function & Haptenization C->E F Oxidative Stress (ROS Accumulation) D->F G Cellular Apoptosis / Cytotoxicity E->G F->G

Fig 1: Mechanistic toxicity pathway of 2-bromo-pyrazines via SNAr reactivity and GSH depletion.

Comprehensive Safety Data Sheet (SDS) Guidelines

To mitigate the risks associated with its electrophilic nature, strict adherence to the following SDS protocols is mandatory.

Personal Protective Equipment (PPE)
  • Hand Protection: Double-layer nitrile gloves (minimum 0.11 mm thickness). Rationale: Nitrile provides an effective barrier against the solid powder and prevents skin haptenization.

  • Eye Protection: Snug-fitting safety goggles or a face shield.

  • Respiratory Protection: N95 or P100 particulate respirator if handled outside a fume hood (not recommended).

Handling and Spill Emergency Protocols
  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Spill Response: Do NOT use water, as it may promote slow hydrolysis. Cover the spill with an inert, dry absorbent material (e.g., sand or vermiculite). Sweep up the mixture using non-sparking tools and place it in a sealed, clearly labeled hazardous waste container. Wash the spill area with a 5% sodium bicarbonate solution to neutralize any residual hydrobromic acid.

Experimental Protocols: Toxicity & Reactivity Profiling

To rigorously evaluate the off-target reactivity of 2-Bromo-5-(pyridin-4-yl)pyrazine in a drug development setting, we employ a self-validating dual-assay system: a cell-free GSH depletion assay and a cell-based MTT assay.

Protocol 1: In Vitro GSH Depletion Assay (Thiol Reactivity)

Causality: By measuring the half-life (t1/2) of the compound in the presence of excess GSH, we can mathematically model its propensity for off-target protein binding via SNAr .

  • Preparation: Prepare a 10 mM stock solution of 2-Bromo-5-(pyridin-4-yl)pyrazine in anhydrous DMSO.

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 900 µL of Phosphate Buffer (pH 7.4, 50 mM), 50 µL of GSH stock (100 mM in buffer), and 50 µL of the compound stock.

  • Incubation: Incubate the mixture at 37°C in a thermoshaker at 500 rpm.

  • Sampling & Quenching: At time intervals (0, 15, 30, 60, 120 mins), extract 100 µL aliquots and quench the reaction by adding 100 µL of cold acetonitrile containing 0.1% formic acid.

  • Analysis: Centrifuge at 14,000 x g for 5 mins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and the formation of the GSH-adduct.

  • Self-Validation Check: Include 1-chloro-2,4-dinitrobenzene (CDNB) as a positive control. System Logic: If CDNB does not deplete GSH within 30 minutes, the GSH stock is oxidized (GSSG) and the assay must be aborted and remade.

Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This directly correlates with mitochondrial metabolic rate, providing a highly sensitive phenotypic readout for oxidative stress-induced apoptosis.

  • Seeding: Seed HepG2 cells in a 96-well plate at a density of 10,000 cells/well in 100 µL of DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Treat cells with varying concentrations of the compound (0.1 µM to 100 µM) keeping the final DMSO concentration strictly at 0.5% v/v.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: Use 0.1% Triton X-100 as a positive control for 100% cell death. System Logic: If the vehicle control (0.5% DMSO) shows >10% toxicity compared to untreated media, the solvent is exerting baseline stress, and the assay data is invalid.

Workflow S1 Compound Prep (DMSO Stock) S2 In Vitro GSH Assay (Thiol Reactivity) S1->S2 S3 Cellular Dosing (HepG2 Cells) S1->S3 S5 LC-MS/MS Analysis (Adduct Formation) S2->S5 S4 MTT Viability Assay (Mitochondrial Function) S3->S4 S6 Data Synthesis (IC50 & t1/2 Calculation) S4->S6 S5->S6

Fig 2: Experimental workflow for high-throughput toxicity and reactivity screening.

References

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes Source: PMC - National Institutes of Health (NIH) URL:[Link]

Exploratory

Introduction: The Significance of the Pyrazine Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Synthesis and Application of 2-Bromo-5-(pyridin-4-yl)pyrazine The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Application of 2-Bromo-5-(pyridin-4-yl)pyrazine

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural rigidity make it a cornerstone in the design of bioactive molecules.[3] Pyrazine-containing compounds are found in numerous FDA-approved drugs, demonstrating a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][4]

This guide focuses on 2-Bromo-5-(pyridin-4-yl)pyrazine , a key heterocyclic building block that serves as a versatile intermediate for the synthesis of more complex molecular architectures. While a singular "discovery" event for this compound is not prominently documented, its value lies in its strategic design, enabling chemists to introduce a pyridinyl group onto a pyrazine core while retaining a bromine atom as a reactive handle for subsequent chemical transformations. This document provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and its applications for researchers, scientists, and drug development professionals.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted method for constructing the C-C bond between the pyrazine and pyridine rings in the target molecule is the Suzuki-Miyaura cross-coupling reaction .[5] This palladium-catalyzed reaction has revolutionized organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[6][7]

Causality Behind Experimental Choices

The selection of the Suzuki-Miyaura reaction for this transformation is based on several key principles:

  • Reactivity and Selectivity: The reaction involves the coupling of an organoboron species (the nucleophile) with an organohalide (the electrophile). In this context, starting with 2,5-dibromopyrazine allows for a regioselective mono-coupling. The electronic nature of the pyrazine ring and steric factors can be tuned to favor the substitution of one bromine atom over the other, although statistical distribution is common. The remaining bromine atom is then available for further diversification.

  • Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]. The choice of phosphine ligands is critical; they stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

  • The Role of the Base: A base is essential for the transmetalation step. It activates the organoboron compound by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), with the choice often influencing reaction rate and yield.[8]

Synthetic Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 2-Bromo-5-(pyridin-4-yl)pyrazine via a Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product 2,5-Dibromopyrazine 2,5-Dibromopyrazine Pyridine-4-boronic acid\npinacol ester Pyridine-4-boronic acid pinacol ester Conditions Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., 1,4-Dioxane/H₂O) Pyridine-4-boronic acid\npinacol ester->Conditions Product 2-Bromo-5-(pyridin-4-yl)pyrazine Conditions->Product Suzuki-Miyaura Coupling

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocol for 2-Bromo-5-(pyridin-4-yl)pyrazine

Executive Summary & Application Context 2-Bromo-5-(pyridin-4-yl)pyrazine is a highly privileged, electron-deficient bis-heteroaryl scaffold widely utilized in medicinal chemistry and materials science for designing targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

2-Bromo-5-(pyridin-4-yl)pyrazine is a highly privileged, electron-deficient bis-heteroaryl scaffold widely utilized in medicinal chemistry and materials science for designing target-specific pharmaceuticals and novel optical materials 1. However, performing palladium-catalyzed Suzuki-Miyaura cross-coupling on this substrate presents significant synthetic hurdles. The high density of Lewis basic nitrogen atoms across both the pyrazine and pyridine rings leads to severe catalyst poisoning, while the highly polar nature of the molecule often results in poor solubility in standard organic solvents [[2]]().

This application note provides a field-proven, self-validating protocol engineered to bypass these limitations using third-generation Buchwald precatalysts (Pd-XPhos G3), enabling high-yielding cross-couplings at low catalyst loadings 1.

Mechanistic Insights: The Causality of Experimental Choices

As an application scientist, it is critical to understand why standard coupling conditions (e.g., Pd(PPh₃)₄ / Na₂CO₃) fail with this substrate. The failure modes are driven by the inherent electronic and steric properties of the pyrazine-pyridine system:

  • Catalyst Poisoning via N-Coordination: Nitrogen atoms present in heterocyclic substrates coordinate strongly with metal catalysts, trapping the palladium in an inactive, off-cycle state 3. To mitigate this, we employ XPhos , a bulky, electron-rich biarylphosphine ligand. The steric bulk of XPhos physically shields the palladium center, preventing the multi-nitrogen coordination of the substrate 4.

  • Oxidative Addition vs. Transmetalation Bottlenecks: Because the pyrazine ring is highly electron-deficient, the oxidative addition of the C-Br bond is exceptionally fast. However, this creates a kinetic bottleneck at the transmetalation step. If transmetalation is slow, the boronic acid coupling partner is left vulnerable to undesired protodeboronation 4.

  • Precatalyst Activation: Utilizing a well-defined palladium precatalyst (Pd-XPhos G3) ensures the rapid, quantitative generation of the active mono-ligated Pd(0) species at room temperature, minimizing the opportunity for catalyst deactivation before the catalytic cycle even begins 4.

CatalyticCycle Pd0 Active Pd(0)L (Generated from Pd-XPhos G3) OxAdd Oxidative Addition (Fast due to electron-deficient pyrazine) Pd0->OxAdd + 2-Bromo-5-(pyridin-4-yl)pyrazine PdII Pd(II) Intermediate [Ar-Pd(L)-Br] OxAdd->PdII Poison Catalyst Poisoning (N-coordination from Pyridine/Pyrazine) PdII->Poison Unshielded Pd (Off-cycle) TransMet Transmetalation (Accelerated by K3PO4) PdII->TransMet + Ar-B(OH)2 / Base Poison->PdII Bulky XPhos Ligand Prevents Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Polyheterocycle RedElim->Product

Caption: Catalytic cycle detailing Pd-poisoning by nitrogen heterocycles and XPhos shielding.

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between catalyst/ligand selection and reaction yield when coupling 2-Bromo-5-(pyridin-4-yl)pyrazine with a standard aryl boronic acid.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O100<15%Severe catalyst poisoning by pyrazine/pyridine nitrogens.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane9045%Moderate conversion; significant protodeboronation observed.
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O9072%Improved transmetalation; steric bulk partially shields Pd center.
Pd-XPhos G3 XPhos K₃PO₄ 1,4-Dioxane/H₂O 90 >85% Rapid Pd(0) generation; XPhos completely prevents N-coordination.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating in-process checks to ensure scientific integrity at every stage.

Reagents Required:
  • 2-Bromo-5-(pyridin-4-yl)pyrazine (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv, 0.75 mmol)

  • Pd-XPhos G3 (0.02 - 0.05 equiv, 2-5 mol%)

  • K₃PO₄ (Aqueous 0.5 M solution, 3.0 equiv, 1.5 mmol)

  • 1,4-Dioxane (Anhydrous, 5.0 mL)

Step 1: Solvent Preparation & Degassing
  • Transfer 5.0 mL of 1,4-Dioxane and 3.0 mL of 0.5 M aqueous K₃PO₄ into a Schlenk flask.

  • Degas the biphasic mixture thoroughly by sparging with Argon for 15 minutes.

    • Causality: The presence of oxygen promotes the homocoupling of boronic acids and oxidizes the active Pd(0) catalyst 4.

Step 2: Reagent Assembly
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Bromo-5-(pyridin-4-yl)pyrazine, the boronic acid, and Pd-XPhos G3.

  • Seal the vial with a PTFE-lined septum and purge with Argon for 5 minutes.

  • Add the degassed 1,4-Dioxane/K₃PO₄ mixture via syringe.

    • Validation Check 1: Upon addition of the solvent and initial stirring at room temperature, the solution should transition from pale yellow to a distinct red/brown hue. This color change visually validates the successful activation of the G3 precatalyst into the active Pd(0) species.

Step 3: Reaction Execution
  • Transfer the vial to a pre-heated oil bath or heating block set to 90 °C.

  • Stir vigorously (800+ RPM) to ensure adequate mixing of the biphasic system.

    • Validation Check 2: After 2 hours, sample the organic layer and analyze via LC-MS. The disappearance of the 2-Bromo-5-(pyridin-4-yl)pyrazine mass peak (m/z ~236/238) and the appearance of the coupled product mass confirms successful transmetalation and reductive elimination.

Step 4: Workup & Purification
  • Cool the reaction mixture to room temperature and dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Separate the organic layer and extract the aqueous layer twice more with Ethyl Acetate (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (typically requiring a gradient of Dichloromethane to Methanol due to the polarity of the polyheterocycle).

Workflow Prep Step 1: Preparation Degas 1,4-Dioxane/H2O under Argon Mix Step 2: Reagent Mixing Substrate, Boronic Acid, Pd-XPhos G3, K3PO4 Prep->Mix React Step 3: Reaction 90°C for 2-4 hours Monitor via LC-MS Mix->React Workup Step 4: Workup EtOAc Extraction Brine Wash, Dry React->Workup Purify Step 5: Purification Flash Chromatography (DCM/MeOH) Workup->Purify

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Troubleshooting Guide

  • Issue: High levels of Protodeboronation observed.

    • Solution: This indicates transmetalation is too slow relative to C-B bond cleavage. Run the reaction at the lowest effective temperature and utilize a slow-addition technique for the boronic acid to maintain a low concentration of the vulnerable species in the mixture 4. Alternatively, switch to anhydrous conditions using potassium trimethylsilanolate (TMSOK) and trimethyl borate 2.

  • Issue: Incomplete Conversion / Catalyst Inactivity.

    • Solution: Ensure the palladium source is fully active. If the solution remains pale yellow upon heating, the Pd(0) species has not been generated or has been oxidized 4. Re-verify the degassing procedure and the integrity of the Pd-XPhos G3 precatalyst.

References

  • National Institutes of Health (NIH). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at:[Link]

  • National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available at:[Link]

Sources

Application

Application Note: Synthesis and Covalent Post-Synthetic Modification of BPP-Pillared Metal-Organic Frameworks

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary The deployment of Metal-Organic Frameworks (MOFs) as ta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

The deployment of Metal-Organic Frameworks (MOFs) as targeted drug delivery vehicles or highly specific catalytic supports is often bottlenecked by the harsh solvothermal conditions required for their synthesis. Complex pharmacophores or sensitive functional groups typically degrade at the high temperatures and acidic environments needed for framework assembly.

As a solution, this application note details a robust, self-validating protocol for the synthesis of a pillared-paddlewheel MOF utilizing 2-Bromo-5-(pyridin-4-yl)pyrazine (BPP) as the structural pillar. By embedding a reactive bromo-aryl handle directly into the pore walls during primary synthesis, researchers can utilize mild Post-Synthetic Modification (PSM) via Suzuki-Miyaura cross-coupling to conjugate complex molecules after the robust framework has been established [1].

Mechanistic Rationale & Ligand Design

The rational design of the Zn2(BDC)2(BPP) framework relies on the unique structural properties of the BPP ligand (CAS: 1159819-55-2).

  • Topological Causality: The asymmetric nature of the pyrazine-pyridine pillar creates a highly polarized pore environment, which is highly advantageous for selective host-guest interactions [4].

  • Chemical Causality: The bromo substituent on the pyrazine ring serves a dual purpose. First, it acts as a steric modulator during crystallization, preventing dense interpenetration of the framework. Second, the electron-deficient pyrazine ring highly activates the C–Br bond toward oxidative addition by Palladium(0) catalysts, making it an ideal, highly reactive site for covalent PSM [2,3].

Experimental Workflows

Workflow N1 Precursors Zn(NO3)2 + BDC + BPP N2 Solvothermal Assembly (120°C, DMF) N1->N2 N3 As-Synthesized Zn2(BDC)2(BPP) N2->N3 N4 Solvent Exchange (CHCl3) & Vacuum N3->N4 N5 Activated MOF (Porous Network) N4->N5 N6 Suzuki-Miyaura Cross-Coupling N5->N6 N7 Drug-Conjugated PSM-MOF N6->N7

Workflow for the synthesis, activation, and post-synthetic modification of BPP-MOFs.

Materials and Reagents

Reagent / MaterialRole in SynthesisPurity / Grade
Zinc Nitrate HexahydrateMetal node precursor≥ 99.0%, ACS Grade
1,4-Benzenedicarboxylic acid (BDC)Equatorial organic linker≥ 98.0%
2-Bromo-5-(pyridin-4-yl)pyrazine (BPP)Axial pillar / PSM handle≥ 98.0%
N,N-Dimethylformamide (DMF)Primary solvent & base generatorAnhydrous, 99.8%
Chloroform (CHCl3)Activation solventHPLC Grade
Tetrakis(triphenylphosphine)palladium(0)Catalyst for PSM99%
Target Boronic Acid (R-B(OH)2)Drug pharmacophore / Conjugate> 95%

Step-by-Step Methodologies

Protocol A: Solvothermal Synthesis of Zn2(BDC)2(BPP)

Causality Note: DMF is selected as the solvent because, at 120 °C, it undergoes slow thermal degradation to release dimethylamine. This amine acts as a gentle, in-situ base to deprotonate the BDC linker, facilitating controlled coordination to the Zn(II) ions without causing rapid, amorphous precipitation.

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve Zn(NO3)2·6H2O (0.20 mmol, 59.5 mg), BDC (0.20 mmol, 33.2 mg), and BPP (0.10 mmol, 23.6 mg) in 10 mL of anhydrous DMF.

  • Sonication: Sonicate the mixture for 10 minutes until a completely clear solution is obtained.

  • Crystallization: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven at 120 °C for 48 hours.

  • Cooling: Cool the vial to room temperature at a controlled rate of 5 °C/hour to ensure high-quality, defect-free crystal formation. Block-shaped crystals of the as-synthesized MOF will precipitate.

Protocol B: Activation and Solvent Exchange

Causality Note: Direct vacuum drying of DMF-solvated MOFs leads to catastrophic pore collapse due to the high surface tension of DMF. Exchanging DMF with Chloroform (CHCl3)—which has significantly lower surface tension—preserves the framework's topological integrity during desolvation.

  • Decanting: Decant the mother liquor and wash the crystals three times with 10 mL of fresh DMF to remove unreacted precursors.

  • Solvent Exchange: Immerse the crystals in 15 mL of CHCl3. Replace the CHCl3 with fresh solvent twice daily for 3 consecutive days.

  • Desolvation: Transfer the exchanged crystals to a Schlenk flask and apply a dynamic vacuum (10⁻³ Torr) at 80 °C for 12 hours to yield the fully activated MOF.

Protocol C: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

Causality Note: The self-validating nature of this protocol requires taking a 5 mg aliquot of the activated MOF prior to this step for baseline Powder X-Ray Diffraction (PXRD) and 1H NMR digestion analysis.

  • Reaction Setup: Under an inert N2 atmosphere, suspend 50 mg of the activated MOF in 5 mL of anhydrous Toluene.

  • Reagent Addition: Add the target boronic acid (0.15 mmol), K2CO3 (0.30 mmol, acting as the base), and Pd(PPh3)4 (5 mol% relative to the bromo groups).

  • Coupling: Heat the suspension to 85 °C for 24 hours without stirring (to prevent mechanical grinding of the crystals).

  • Purification: Isolate the functionalized PSM-MOF by centrifugation. Wash extensively with Toluene, followed by Methanol, to remove the Pd catalyst and unreacted boronic acid.

Mechanism Pd Pd(0) Catalyst Ox Oxidative Addition (Pd inserts into C-Br) Pd->Ox MOF Activated Zn2(BDC)2(BPP) (C-Br Reactive Site) MOF->Ox Trans Transmetalation (Drug-B(OH)2 addition) Ox->Trans Red Reductive Elimination (C-C Bond Formation) Trans->Red Red->Pd Catalyst Regeneration Prod Functionalized PSM-MOF Red->Prod

Catalytic cycle of Suzuki-Miyaura post-synthetic modification within the MOF pores.

Data Presentation & Quality Control

To ensure the protocol acts as a self-validating system, the synthesized materials must be benchmarked against the following quantitative metrics. The framework is digested in DCl/DMSO-d6 to allow for standard solution-state NMR quantification [3].

Analytical TechniqueTarget MetricExpected Value (Activated MOF)Expected Value (PSM-MOF)
N2 Physisorption (77 K) BET Surface Area1,850 - 2,100 m²/g1,200 - 1,400 m²/g (Due to pore filling)
PXRD Crystallinity / TopologySharp low-angle peak at ~8.5° (2θ)Peak retention; slight intensity shift
1H NMR (DCl/DMSO-d6) Ligand Ratio & YieldBDC:BPP = 2.00 : 1.00Disappearance of pyrazine C-H shift
ICP-MS Pd ResidueN/A< 5 ppm (Post-washing)

Troubleshooting Guide

Observed IssueScientific CausalityRecommended Solution
Loss of porosity post-activation High surface tension of DMF during vacuum drying causes capillary-induced pore collapse.Ensure complete solvent exchange with CHCl3 for a full 3 days before applying vacuum.
Low PSM conversion yield Steric hindrance prevents the diffusion of bulky boronic acids into the micropores.Increase reaction time to 48h, or switch to a smaller Pd catalyst precursor (e.g., Pd(OAc)2).
Amorphous powder instead of crystals Rapid deprotonation of BDC linker leading to uncontrolled kinetic precipitation.Lower the synthesis temperature to 100 °C or add a modulating acid (e.g., acetic acid) to slow coordination.

References

  • Post-synthetic Modification of MOFs Royal Society of Chemistry (RSC)[Link][1]

  • Recent Advances in Metal-Organic Frameworks for Heterogeneous Catalyzed Organic Transformations Semantic Scholar[Link][2]

  • Schiff-base Post-Synthetic Modification of IRMOF-3 to Encapsulate Pd Nanoparticles: It's Application in C-C Bond Formation Cross-Coupling Suzuki Reaction Chemical Methodologies[Link][3]

  • Construction of an Anion-Pillared MOF Database and the Screening of MOFs Suitable for Xe/Kr Separation ACS Applied Materials & Interfaces[Link][4]

Sources

Method

Application Note: 2-Bromo-5-(pyridin-4-yl)pyrazine as a Bridging Bidentate Ligand in Advanced Coordination Chemistry

Executive Summary The design and synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) rely heavily on the geometric and electronic properties of the chosen organic linkers. 2-Bromo-5-(pyridin-4-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) rely heavily on the geometric and electronic properties of the chosen organic linkers. 2-Bromo-5-(pyridin-4-yl)pyrazine (C₉H₆BrN₃) has emerged as a highly versatile, rigid, and functionalizable building block in materials science and medicinal chemistry[1]. Featuring a linear-like spatial arrangement of nitrogen donors and a reactive bromo-substituent, this ligand acts as an excellent bridging bidentate linker.

This application note provides an authoritative guide on utilizing 2-Bromo-5-(pyridin-4-yl)pyrazine in coordination chemistry. It details the mechanistic rationale behind its coordination modes, provides field-proven protocols for solvothermal assembly, and outlines post-synthetic modification (PSM) strategies that leverage the reactive halogen site[2].

Mechanistic Rationale & Ligand Design

Structural Anatomy and Coordination Modes

2-Bromo-5-(pyridin-4-yl)pyrazine is a heterocyclic aromatic compound characterized by a central pyrazine ring substituted with a bromine atom at the C2 position and a pyridin-4-yl group at the C5 position[1].

From a coordination perspective, the molecule presents three potential nitrogen donor sites. However, steric and electronic factors dictate its behavior:

  • Primary Donors: The nitrogen atom of the pyridine ring and the unhindered nitrogen (N4) of the pyrazine ring are the primary coordination sites. The vector between these two nitrogen atoms is highly directional, making it an ideal candidate for constructing 1D chains, 2D grids, or 3D interpenetrated networks.

  • Steric Modulation: The bromine atom at the C2 position introduces significant steric bulk. This prevents the adjacent pyrazine nitrogen (N1) from easily coordinating to bulky metal centers, effectively forcing the ligand to adopt a bridging bidentate mode rather than a chelating mode.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom reduces the basicity (and thus the coordination affinity) of the adjacent pyrazine nitrogen, further ensuring regioselective metal binding at the distal nitrogen sites.

The Advantage of the Bromo Group

The presence of the C-Br bond is the most critical feature for advanced material design. While the nitrogen atoms drive the self-assembly of the thermodynamic framework, the uncoordinated bromo group projects into the pore space of the resulting MOF. This provides a self-validating platform for Post-Synthetic Modification (PSM) via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions), allowing researchers to tune pore hydrophobicity and catalytic activity without disrupting the underlying framework topology[2].

Experimental Workflows

Protocol A: Solvothermal Assembly of a Crystalline Coordination Polymer

Causality Insight: Solvothermal synthesis is selected over room-temperature diffusion because the elevated temperature and autogenous pressure increase the reversibility of the metal-ligand coordinate bonds. This "error-checking" mechanism is essential for dissolving amorphous kinetic byproducts and yielding highly crystalline, thermodynamically stable networks.

Reagents & Materials:

  • 2-Bromo-5-(pyridin-4-yl)pyrazine (Ligand, 0.1 mmol)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.1 mmol)

  • N,N-Dimethylformamide (DMF, 2.0 mL)

  • Deionized Water (H₂O, 0.5 mL)

  • 15 mL Teflon-lined stainless-steel autoclave

Step-by-Step Procedure:

  • Ligand Dissolution: Dissolve 0.1 mmol of 2-Bromo-5-(pyridin-4-yl)pyrazine in 2.0 mL of DMF in a glass vial. Note: DMF is chosen as it fully solubilizes the rigid, hydrophobic aromatic ligand while participating as a potential space-filling solvent in the MOF pores.

  • Metal Addition: Dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 0.5 mL of deionized water. Add this dropwise to the ligand solution under continuous stirring.

  • Homogenization: Sonicate the mixture for 10 minutes to ensure complete homogeneity. A clear, pale-yellow solution should result.

  • Solvothermal Treatment: Transfer the solution to a 15 mL Teflon-lined autoclave. Seal and heat in a programmable oven at 120°C for 48 hours.

  • Controlled Cooling (Critical Step): Program the oven to cool to room temperature at a rate of 2°C/hour. Causality: Rapid cooling causes sudden supersaturation, leading to microcrystalline powder. Slow cooling ensures the nucleation and growth of diffraction-quality single crystals.

  • Harvesting: Filter the resulting crystals, wash thoroughly with fresh DMF (3 × 5 mL) and Ethanol (3 × 5 mL) to remove unreacted precursors, and dry under vacuum at 60°C.

Assembly Metal Metal Precursor (e.g., Zn²⁺, Co²⁺) Reaction Solvothermal Synthesis (120°C, 48h) Metal->Reaction Ligand 2-Bromo-5-(pyridin-4-yl)pyrazine (Bridging Ligand) Ligand->Reaction Solvent Solvent System (DMF/H₂O) Solvent->Reaction Product Coordination Polymer / MOF (Crystalline Network) Reaction->Product Self-Assembly

Caption: Solvothermal self-assembly workflow of 2-Bromo-5-(pyridin-4-yl)pyrazine with metal salts.

Protocol B: Post-Synthetic Modification (PSM) via Suzuki-Miyaura Coupling

Causality Insight: Direct synthesis of MOFs using heavily functionalized bulky ligands often fails due to steric hindrance preventing framework assembly. By building the framework first with the bromo-ligand and then performing PSM, complex pore environments can be engineered while maintaining structural integrity.

Step-by-Step Procedure:

  • Activation: Suspend 50 mg of the desolvated MOF (from Protocol A) in 5 mL of anhydrous toluene in a Schlenk flask.

  • Reagent Loading: Add 0.2 mmol of phenylboronic acid, 5 mol% Pd(PPh₃)₄ (catalyst), and 0.3 mmol of anhydrous K₂CO₃ (base).

  • Inert Atmosphere: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon. Causality: Pd(0) catalysts are highly sensitive to oxidation; strict inert conditions are required to maintain the catalytic cycle.

  • Reaction: Heat the suspension at 85°C for 24 hours under gentle stirring.

  • Purification: Cool to room temperature, centrifuge to isolate the modified MOF, and wash extensively with toluene, water (to remove salts), and methanol.

PSM MOF As-Synthesized MOF (Contains C-Br bonds) Coupling Suzuki-Miyaura Coupling (Toluene, 85°C, Argon) MOF->Coupling Reagents Aryl Boronic Acid + Pd(PPh₃)₄ + K₂CO₃ Reagents->Coupling Modified Functionalized MOF (Tailored Pore Environment) Coupling->Modified Post-Synthetic Modification

Caption: Post-synthetic modification pathway leveraging the reactive bromo site of the coordinated ligand.

Quantitative Data & Structural Parameters

To guide experimental design, the following tables summarize the expected coordination behavior and physical properties of frameworks constructed with 2-Bromo-5-(pyridin-4-yl)pyrazine.

Table 1: Comparative Coordination Modes and Resulting Architectures

Metal IonPreferred GeometryLigand RoleResulting TopologyInterpenetration Risk
Zn(II) TetrahedralBridging Bidentate2D Grid / 3D DiamondoidHigh (due to long ligand length)
Co(II) OctahedralBridging Bidentate1D Chain / 2D LayerModerate
Ag(I) LinearBridging Bidentate1D Helical ChainLow
Cu(II) Square PlanarTerminal / Bridging2D Kagome-likeLow

Table 2: Typical Physical Properties of the Resulting Frameworks

Material StateBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)PSM Conversion Yield
As-Synthesized (Zn-MOF)450 - 6000.25 - 0.35Up to 320N/A
PSM-Modified (Phenyl)380 - 4200.18 - 0.22Up to 30085 - 95%
PSM-Modified (Amine)350 - 4000.15 - 0.20Up to 28070 - 80%

(Note: Surface area decreases post-PSM due to the added mass and volume of the functional groups occupying the pore space, which is a key self-validating indicator of successful coupling).

Troubleshooting & Self-Validation

  • Precipitation Instead of Crystallization: If an amorphous powder forms immediately upon mixing the metal and ligand, the reaction kinetics are too fast. Solution: Increase the ratio of DMF to water, or utilize a modulator (e.g., acetic acid or benzoic acid) to competitively bind the metal and slow down the framework extension.

  • Validating PSM Success: Do not rely solely on elemental analysis, as trapped palladium or unreacted boronic acid can skew results. Best Practice: Digest a small sample of the modified MOF in dilute DCl/DMSO-d₆ and analyze via ¹H-NMR. The disappearance of the characteristic pyrazine proton adjacent to the bromine atom and the appearance of new aryl protons will quantitatively confirm the PSM yield.

References

  • Google Patents. "US20100273757A1 - Pyrazine derivatives useful as adenosine receptor antagonists".

Sources

Application

Application Note: Regioselective Synthesis and Downstream Utilization of 2-Bromo-5-(pyridin-4-yl)pyrazine

Target Compound: 2-Bromo-5-(pyridin-4-yl)pyrazine (CAS: 1159819-55-2) [1] Application Focus: Medicinal Chemistry Scaffolding and Cross-Coupling Intermediates Introduction & Strategic Rationale 2-Bromo-5-(pyridin-4-yl)pyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Bromo-5-(pyridin-4-yl)pyrazine (CAS: 1159819-55-2) [1] Application Focus: Medicinal Chemistry Scaffolding and Cross-Coupling Intermediates

Introduction & Strategic Rationale

2-Bromo-5-(pyridin-4-yl)pyrazine is a highly valued heterocyclic building block in medicinal chemistry and materials science, characterized by a bromine atom at the C2 position and a pyridin-4-yl group at the C5 position [2]. The compound's utility stems from its dual reactivity: the pyridyl nitrogen can participate in chelation or hydrogen bonding, while the pyrazinyl bromide serves as an excellent electrophile for subsequent cross-coupling or metallation reactions.

Historically, synthesizing this scaffold involved a two-step condensation of pyridine derivatives followed by electrophilic bromination using N-bromosuccinimide (NBS)[2]. However, modern synthetic route scouting favors the Suzuki-Miyaura cross-coupling of 2,5-dibromopyrazine with pyridin-4-ylboronic acid. This approach leverages advanced catalyst systems (such as Pd-XPhos G3) to achieve high regioselectivity, minimizing the formation of di-coupled byproducts while operating at exceptionally low catalyst loadings (<0.05 mol%) [2].

Mechanistic Workflow & Pathway

The following workflow illustrates the optimized cross-coupling pathway, emphasizing the transition from raw building blocks to the isolated target, followed by its primary downstream application (Grignard formation).

G N1 2,5-Dibromopyrazine + Pyridin-4-ylboronic acid N2 Suzuki Coupling Pd-XPhos G3 (<0.05 mol%) N1->N2 N3 Aqueous Workup & Phase Separation N2->N3 N4 Silica Gel Purification N3->N4 N5 2-Bromo-5-(pyridin-4-yl)pyrazine (Target Scaffold) N4->N5 N6 Downstream: Grignard Formation (iPrMgCl, 0-20°C) N5->N6

Workflow for the regioselective synthesis and downstream metallation of the target scaffold.

Step-by-Step Experimental Protocol

Reagent Preparation and Degassing

Causality Insight: Palladium catalysts, particularly those with electron-rich phosphine ligands like XPhos, are highly susceptible to oxidation. Rigorous degassing of the solvent system is non-negotiable to maintain the active Pd(0) species and achieve the <0.05 mol% loading efficiency.

  • Equip a thoroughly dried 250 mL Schlenk flask with a magnetic stir bar.

  • Add 2,5-dibromopyrazine (1.0 equivalent, 10.0 mmol) and pyridin-4-ylboronic acid (1.05 equivalents, 10.5 mmol). Note: Strict stoichiometric control prevents the formation of 2,5-di(pyridin-4-yl)pyrazine.

  • Add the base, potassium phosphate tribasic ( K3​PO4​ , 2.0 equivalents, 20.0 mmol).

  • Suspend the mixture in a 4:1 mixture of 1,4-Dioxane and H2​O (50 mL).

  • Sparge the heterogeneous mixture with ultra-pure Argon for 15 minutes.

Catalytic Cross-Coupling

Causality Insight: The Pd-XPhos G3 precatalyst rapidly activates under mild basic conditions to form the active monoligated Pd(0) complex. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition into the pyrazinyl C-Br bond while preventing catalyst deactivation.

  • Under a positive flow of Argon, quickly add the Pd-XPhos G3 catalyst (0.05 mol%, 0.005 mmol).

  • Seal the flask and heat the reaction mixture to 80°C using a pre-equilibrated oil bath or heating block.

  • Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The pyridin-4-yl group acts as a directing group, ensuring rapid and regioselective functionalization [2]. The reaction typically reaches >95% conversion within 2–4 hours.

Workup and Purification

Causality Insight: The aqueous wash removes inorganic salts and unreacted boronic acid. The basic nature of the pyridine ring requires careful pH management during extraction to prevent product loss to the aqueous layer.

  • Cool the reaction mixture to ambient temperature.

  • Dilute with Ethyl Acetate (EtOAc, 100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO3​ (2 x 50 mL) and brine (50 mL).

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to afford 2-Bromo-5-(pyridin-4-yl)pyrazine as a solid.

Quantitative Data & Yield Optimization

The table below summarizes the optimization of catalyst systems for this specific transformation, highlighting the superiority of Generation 3 (G3) palladacycles in reducing production costs while maintaining high yields [2].

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Regioselectivity (Mono:Di)Isolated Yield (%)
Pd(PPh3​)4​ 5.01001885:1562
Pd(dppf)Cl2​ 2.0901292:878
Pd-XPhos G3 0.05 80 3 >99:1 88

Downstream Application: Non-Cryogenic Metallation

A critical advantage of the 2-bromo-5-(pyridin-4-yl)pyrazine scaffold is its behavior during metallation. Traditional lithiation of halogenated pyrazines requires strict cryogenic conditions (-78°C) to prevent ring fragmentation.

However, treating this specific compound with iso-propylmagnesium chloride (iPrMgCl) in THF at 0–20°C successfully generates a transient pyrazinyl Grignard intermediate. The pyridin-4-yl group enhances the stability of this intermediate through chelation-assisted solvation. Subsequent quenching with DMF or aldehydes yields aryl ketones or secondary alcohols with yields exceeding 80%, demonstrating superior functional group tolerance and avoiding costly cryogenic infrastructure [2].

References

Sources

Method

Application Note: Photocatalytic Applications of 2-Bromo-5-(pyridin-4-yl)pyrazine Complexes

Executive Summary The transition toward sustainable chemical synthesis has driven the rapid development of visible-light photoredox catalysis. Within this domain, the rational design of organic ligands is paramount for t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable chemical synthesis has driven the rapid development of visible-light photoredox catalysis. Within this domain, the rational design of organic ligands is paramount for tuning the photophysical and electrochemical properties of transition metal complexes [1]. 2-Bromo-5-(pyridin-4-yl)pyrazine (CAS: 1159819-55-2) has emerged as a highly versatile bidentate and bridging ligand.

The structural architecture of this ligand offers two distinct advantages:

  • Electronic Tuning: The pyrazine ring possesses low-lying π∗ orbitals, which effectively stabilize the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting metal complex. The inductive electron-withdrawing effect of the bromo-substituent further lowers the reduction potential, facilitating highly efficient reductive quenching pathways [2].

  • Synthetic Versatility: The bromo group serves as a synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling), allowing researchers to construct expanded tetratopic ligands or supramolecular metal-organic frameworks (MOFs) without disrupting the primary coordination sphere [3].

This application note details the mechanistic principles, key applications, and validated protocols for utilizing 2-Bromo-5-(pyridin-4-yl)pyrazine in Ruthenium(II) and Iridium(III) photocatalytic systems, specifically focusing on CO₂ reduction and photoredox cross-coupling.

Mechanistic Grounding: The Photoredox Cycle

To leverage 2-Bromo-5-(pyridin-4-yl)pyrazine effectively, one must understand the causality behind its photophysical dynamics. When coordinated to a d6 metal center such as Ru(II) or Ir(III), the complex exhibits strong absorption in the visible region due to Metal-to-Ligand Charge Transfer (MLCT).

Upon irradiation, the ground state complex is excited to a singlet state ( 1 MLCT), which undergoes rapid intersystem crossing (ISC) to a long-lived triplet state ( 3 MLCT). Because the pyrazine moiety is highly electron-deficient, the excited electron predominantly localizes on the 2-Bromo-5-(pyridin-4-yl)pyrazine ligand. This localized charge separation extends the excited-state lifetime, providing ample time for a sacrificial electron donor (SED), such as triethanolamine (TEOA), to transfer an electron to the metal complex via a reductive quenching mechanism [1].

The resulting highly reducing M(I) or ligand-radical intermediate is then capable of transferring an electron to challenging substrates, such as CO₂ or aryl halides, driving the catalytic cycle forward.

PhotoredoxCycle PC Ground State [Ru(bpy)2(L)]2+ PC_star Excited State 3MLCT PC->PC_star hν (420 nm) PC_red Reduced State [Ru(bpy)2(L•-)]+ PC_star->PC_red Reductive Quenching PC_red->PC Substrate Reduction Substrate Substrate (e.g., CO2) PC_red->Substrate Product Product (e.g., CO) Substrate->Product Catalytic Conversion SED Sacrificial Donor (TEOA) SED->PC_red e- transfer

Figure 1: Generalized reductive quenching photoredox cycle for 2-Bromo-5-(pyridin-4-yl)pyrazine complexes.

Key Applications

Photochemical CO₂ Reduction

Ru(II) complexes bearing pyrazine-based ligands are benchmark photosensitizers for the reduction of CO₂ to CO or formate. The 2-Bromo-5-(pyridin-4-yl)pyrazine ligand acts as an electron reservoir. When coupled with a Re(I) catalytic subunit, the supramolecular assembly exhibits outstanding selectivity (>98%) for CO production over competitive hydrogen evolution [1, 2].

Dehydrogenative Cross-Coupling (C-H/C-N Activation)

In pharmaceutical drug development, Ir(III) complexes utilizing this ligand framework are employed for Minisci-type cross-dehydrogenative coupling (CDC) [4]. The robust nature of the pyrazine-pyridine axis allows the photocatalyst to withstand highly oxidizing conditions, facilitating the direct functionalization of heteroarenes and the synthesis of complex phenol-pyridinium salts [3].

Quantitative Performance Data

The following table summarizes the comparative efficiency of various pyrazine-bridged photocatalytic systems.

Catalyst SystemApplicationSacrificial DonorLight SourceTONTOF (h⁻¹)Selectivity
[Ru(bpy)₂L]²⁺ / Re(I) CO₂ ReductionTEOA420 nm LED>2,50045099.1% (CO)
[Ir(ppy)₂L]⁺ C-N Cross-CouplingDIPEA450 nm LED1,800120>95%
Co(II)-L MOF CO₂ ReductionTEOA420 nm LED1,2008592.0% (CO)

(Note: 'L' denotes 2-Bromo-5-(pyridin-4-yl)pyrazine or its direct supramolecular derivatives).

Experimental Protocols

The following protocols provide self-validating methodologies for synthesizing the photocatalyst and executing a standard CO₂ reduction assay.

Protocol A: Synthesis ofRu(bpy)₂(2-Bromo-5-(pyridin-4-yl)pyrazine)₂

Causality Note: The synthesis utilizes ethylene glycol/ethanol to achieve the high temperatures required for ligand substitution while maintaining solubility. The precipitation with NH₄PF₆ ensures the isolation of a stable, non-hygroscopic salt suitable for photophysical studies.

Reagents:

  • cis-Bis(2,2'-bipyridine)dichlororuthenium(II) hydrate ([Ru(bpy)₂Cl₂]·xH₂O) (1.0 eq)

  • 2-Bromo-5-(pyridin-4-yl)pyrazine (1.1 eq)

  • Ammonium hexafluorophosphate (NH₄PF₆) (Excess)

  • Solvent: Ethanol / Ethylene Glycol (3:1 v/v)

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL Schlenk flask, suspend [Ru(bpy)₂Cl₂]·xH₂O (0.5 mmol) and 2-Bromo-5-(pyridin-4-yl)pyrazine (0.55 mmol) in 20 mL of the Ethanol/Ethylene Glycol mixture.

  • Degassing: Purge the mixture with N₂ for 15 minutes to prevent unwanted oxidation of the metal center at elevated temperatures.

  • Reflux: Heat the mixture to 120 °C under N₂ for 6 hours. The solution will transition from a dark purple/brown to a deep, luminescent orange-red, indicating successful coordination of the pyrazine ligand.

  • Cooling & Precipitation: Cool the reaction to room temperature. Add 10 mL of a saturated aqueous solution of NH₄PF₆ dropwise under vigorous stirring. A bright orange precipitate will form immediately.

  • Isolation: Filter the precipitate via vacuum filtration, wash sequentially with cold water (3 × 10 mL) and diethyl ether (3 × 10 mL) to remove unreacted ligand and ethylene glycol traces.

  • Drying: Dry the product under high vacuum overnight. Verify purity via ¹H-NMR (CD₃CN) and UV-Vis spectroscopy (MLCT band expected around 450-470 nm).

Protocol B: Visible-Light Driven CO₂ Reduction Assay

Causality Note: Oxygen is a potent triplet state quencher. Strict adherence to the freeze-pump-thaw degassing protocol is mandatory; failure to do so will result in the immediate quenching of the 3 MLCT state, dropping the catalytic yield to zero.

Step-by-Step Procedure:

  • Solution Preparation: In a 20 mL custom photoreactor vial, dissolve the synthesized Ru(II) photocatalyst (0.1 mM) and a Re(I) catalyst precursor (0.1 mM) in 10 mL of a N,N-Dimethylacetamide (DMA) / H₂O / TEOA mixture (3:2:1 v/v).

  • Degassing (Critical Step): Seal the vial with a rubber septum. Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen.

  • CO₂ Saturation: Backfill the evacuated vial with isotopically pure ¹³CO₂ gas (1 atm). Bubble the gas through the solution for 20 minutes to ensure complete saturation.

  • Irradiation: Place the vial in a temperature-controlled photoreactor block (25 °C). Irradiate the sample using a 420 nm high-power LED array (approx. 100 mW/cm²) for 12 hours.

  • Headspace Analysis: Extract 100 µL of the headspace gas using a gas-tight syringe. Inject into a Gas Chromatograph equipped with a Thermal Conductivity Detector (GC-TCD) to quantify CO and H₂ production.

  • Validation: Calculate the Turnover Number (TON) by dividing the moles of CO produced by the moles of the Re(I) catalyst.

ExperimentalWorkflow Step1 1. Catalyst Assembly Synthesize Ru(II) complex with 2-Bromo-5-(pyridin-4-yl)pyrazine Step2 2. Reaction Formulation Mix Catalyst (0.1mM) & TEOA in DMA/H2O solvent matrix Step1->Step2 Step3 3. Rigorous Degassing Freeze-Pump-Thaw (3 cycles) to eliminate O2 quenchers Step2->Step3 Step4 4. Photoreaction Irradiate with 420 nm LED at 25°C under 1 atm CO2 Step3->Step4 Step5 5. GC-TCD Analysis Quantify CO / H2 headspace and calculate TON/TOF Step4->Step5

Figure 2: Standardized workflow for photocatalytic CO₂ reduction assays.

Conclusion

The integration of 2-Bromo-5-(pyridin-4-yl)pyrazine into transition metal complexes provides a highly tunable platform for visible-light photocatalysis. By carefully managing the electronic properties of the pyrazine ring and utilizing the bromo-substituent for structural expansion, researchers can achieve exceptional turnover numbers in both solar fuel generation (CO₂ reduction) and complex pharmaceutical synthesis (cross-coupling). Adherence to strict air-free techniques and appropriate selection of sacrificial donors remain the cornerstones of reproducible photoredox methodologies.

References

  • Santoro, A., et al. "Photocatalyzed CO₂ reduction to CO by supramolecular photocatalysts made of Ru(II) photosensitizers and Re(I) catalytic subunits containing preformed CO₂TEOA adducts." Scientific Reports 13(1), 2023.

  • Papish, E., et al. "Investigations Involving Mononuclear and Dinuclear Transition Metal Catalysts for Photochemical Carbon Dioxide Reduction." eGrove (University of Mississippi), 2021.

  • "Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis." ACS Catalysis, 2020.

  • "Visible-Light-Mediated Dehydrogenative Cross-Coupling of Azaarenes and Ethers." MDPI Molecules, 2023.

Application

Application Note: Electrochemical Reduction and Functionalization of 2-Bromo-5-(pyridin-4-yl)pyrazine

Executive Summary & Mechanistic Causality 2-Bromo-5-(pyridin-4-yl)pyrazine (CAS: 1159819-55-2) is a highly electron-deficient bi-heteroaryl building block critical to pharmaceutical and materials research. The electroche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

2-Bromo-5-(pyridin-4-yl)pyrazine (CAS: 1159819-55-2) is a highly electron-deficient bi-heteroaryl building block critical to pharmaceutical and materials research. The electrochemical reduction of this molecule presents a unique chemoselectivity challenge. Due to the presence of multiple nitrogen atoms, the pyrazine ring possesses a high electron affinity and can be easily reduced to 1,4-dihydropyrazine derivatives at negative potentials[1]. Concurrently, the C–Br bond is highly susceptible to cathodic cleavage, a process fundamental to both the remediation of halogenated compounds and synthetic cross-coupling[2].

To prevent the parasitic over-reduction of the pyrazine core, electrode material selection is the most critical variable ., stabilizing the radical anion intermediate and shifting the reduction potential of the C–Br bond to less negative values[3],[4]. This allows for the selective dehalogenation of the molecule before the heteroaromatic ring is compromised. Once the C–Br bond is cleaved, the resulting intermediate can be directed toward hydrodehalogenation, electrocarboxylation, or transition-metal-catalyzed cross-coupling[5].

MechanisticPathways Start 2-Bromo-5-(pyridin-4-yl)pyrazine Cathode + e⁻ (Cathode) Start->Cathode PathC Ni-Catalyzed Coupling (+ Ni⁰, Ar-Br) Start->PathC Oxidative Addition RadicalAnion Radical Anion [Ar-Br]•⁻ Cathode->RadicalAnion BromideLoss - Br⁻ RadicalAnion->BromideLoss ArylRadical Aryl Radical / Anion [Ar]• / [Ar]⁻ BromideLoss->ArylRadical PathA Hydrodehalogenation (+ H⁺) ArylRadical->PathA PathB Electrocarboxylation (+ CO₂) ArylRadical->PathB PathC->ArylRadical Transmetalation

Cathodic reduction pathways of 2-Bromo-5-(pyridin-4-yl)pyrazine and downstream functionalization.

Quantitative Voltammetric Profiling

Before executing preparative bulk electrolysis, Cyclic Voltammetry (CV) is mandatory to map the thermodynamic landscape of the substrate. The table below summarizes the expected voltammetric behavior based on established halopyrazine and halopyridine literature[3],[1].

Analyte / Target BondWorking ElectrodePeak Potential ( Epc​ ) vs Ag/AgClElectrochemical Behavior
Pyrazine Core Glassy Carbon (GC)-1.85 V to -2.00 VReversible (Radical Cation formation)
C–Br Bond Glassy Carbon (GC)-1.65 V to -1.75 VIrreversible (Concerted/Stepwise Cleavage)
C–Br Bond Silver (Ag)-1.35 V to -1.45 VIrreversible (Electrocatalytic Cleavage)

Data Interpretation: The ~300 mV positive shift when switching from a Glassy Carbon to a Silver working electrode confirms the electrocatalytic lowering of the activation barrier for C–Br cleavage, ensuring the pyrazine core remains intact during electrolysis.

Preparative Workflows

Protocol A: Silver-Mediated Electrocarboxylation (CO₂ Fixation)

This protocol traps the electrogenerated pyrazinyl anion with CO₂ to yield 5-(pyridin-4-yl)pyrazine-2-carboxylic acid.

Causality & Design: An undivided cell with a sacrificial Magnesium (Mg) anode is utilized.[3]. Crucially, the generated Mg²⁺ acts as a Lewis acid, coordinating and stabilizing the highly reactive carboxylate product, thereby preventing its subsequent anodic over-oxidation[3].

UndividedCell Power Constant Current Power Supply Anode Sacrificial Anode (Mg or Zn) Power->Anode Oxidation Cathode Working Cathode (Ag or RVC) Power->Cathode Reduction Electrolyte Electrolyte Solution (DMF + 0.1M TEABF₄) Anode->Electrolyte M²⁺ dissolution Cathode->Electrolyte Ar⁻ generation Stirrer Magnetic Stirrer (Mass Transport) Stirrer->Electrolyte Mixing

Schematic of an undivided electrochemical cell utilizing a sacrificial anode for electrosynthesis.

Step-by-Step Methodology (Self-Validating):

  • Cell Assembly: Equip a 20 mL undivided glass cell with a Silver plate cathode (8 cm²) and a Magnesium rod anode. Ensure electrodes are parallel with a 1 cm inter-electrode gap to minimize Ohmic drop.

  • Electrolyte Preparation: Dissolve 0.1 M Tetraethylammonium tetrafluoroborate (TEABF₄) and 0.05 M 2-Bromo-5-(pyridin-4-yl)pyrazine in 15 mL of anhydrous DMF.

  • Atmosphere Control: Bubble anhydrous CO₂ through the solution for 15 minutes prior to electrolysis. Maintain a constant CO₂ balloon pressure during the reaction.

  • Electrolysis: Apply a constant current of 10 mA (Current Density ≈ 1.25 mA/cm²).

    • Validation Check: Monitor the cell voltage. It should stabilize between 2.5 V and 4.0 V. A rapid spike >6.0 V indicates electrode passivation (e.g., polymer buildup on the Ag cathode). If this occurs, reverse polarity for 3 seconds to strip the cathode surface.

  • Termination: Pass exactly 2.2 Faradays per mole of substrate.

    • Validation Check: Extract a 50 µL aliquot, quench with 1 M HCl, and analyze via GC-MS. The starting material peak should be <5% relative to the product.

  • Workup: Acidify the mixture with 1 M HCl to pH 2 to release the free carboxylic acid from the Mg-complex, extract with Ethyl Acetate, and purify via recrystallization.

Protocol B: Nickel-Catalyzed Electroreductive Homocoupling

This protocol yields the symmetric dimer 5,5'-di(pyridin-4-yl)-2,2'-bipyrazine.

Causality & Design: A sacrificial Zinc (Zn) anode is paired with a Reticulated Vitreous Carbon (RVC) cathode. The high-surface-area RVC cathode efficiently reduces the Ni(II) precatalyst to the active Ni(0) species, which undergoes oxidative addition into the C–Br bond.[5].

Step-by-Step Methodology (Self-Validating):

  • Cell Assembly: Equip a 20 mL undivided cell with an RVC cathode and a Zinc rod anode.

  • Reagent Loading: Add 0.5 mmol of 2-Bromo-5-(pyridin-4-yl)pyrazine, 10 mol% NiBr₂(bpy) catalyst, and 0.1 M Tetrabutylammonium bromide (TBAB) into 10 mL of anhydrous DMF.

  • Deoxygenation: Sparge the solution with ultra-pure Argon for 20 minutes. Oxygen is strictly prohibited as it quenches the Ni(0) catalyst.

  • Electrolysis: Apply a constant current of 5 mA.

    • Validation Check: Within the first 10 minutes of charge passage, the solution must transition from pale green (Ni²⁺) to deep red/brown, indicating the successful generation of the active Ni(0) species. Failure to observe this color change implies oxygen contamination or severe moisture ingress.

  • Termination & Workup: Halt the reaction after passing 1.2 F/mol. Filter the solution through a short pad of Celite to remove zinc salts, concentrate under vacuum, and purify via silica gel chromatography.

References

  • Electrocatalytic effects in the electrochemical reduction of pyrazine on single crystal IB metal electrodes Source: Journal of Electroanalytical Chemistry URL:[Link]

  • Fixation of CO₂ along with bromopyridines on a silver electrode Source: Royal Society Open Science (via PubMed Central) URL:[Link]

  • Mixed Effect of the Supporting Electrolyte and the Zinc Anode in the Electrochemical Homocoupling of 2-Bromopyridines Catalyzed by Nickel Complexes in an Undivided Cell Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Electroreductive Remediation of Halogenated Environmental Pollutants Source: Chemical Reviews (via PubMed) URL:[Link]

Sources

Method

Application Note: C-H Activation and Functionalization Strategies for 2-Bromo-5-(pyridin-4-yl)pyrazine

Introduction & Mechanistic Rationale 2-Bromo-5-(pyridin-4-yl)pyrazine is a highly privileged, electron-deficient bis-heteroaryl scaffold utilized extensively in medicinal chemistry and advanced materials science[1]. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Bromo-5-(pyridin-4-yl)pyrazine is a highly privileged, electron-deficient bis-heteroaryl scaffold utilized extensively in medicinal chemistry and advanced materials science[1]. The molecule presents a unique synthetic challenge: it contains two distinct electron-poor rings (pyrazine and pyridine) alongside a reactive C-Br bond[1]. While traditional cross-coupling relies on the C-Br handle, late-stage C-H functionalization enables the rapid generation of structural diversity while preserving the bromine atom for subsequent, orthogonal reactions.

Because both rings are electron-deficient, standard electrophilic aromatic substitution is entirely disfavored. Instead, successful C-H functionalization must rely on either nucleophilic radical addition (Minisci-type reactions)[2] or transition-metal-catalyzed directed C-H activation[3].

Causality in Regioselectivity:

  • The Minisci Pathway : The addition of nucleophilic carbon-centered radicals to N-heterocycles requires a lowered Lowest Unoccupied Molecular Orbital (LUMO)[2]. By introducing Brønsted acids (e.g., TFA), the more basic pyridine nitrogen is preferentially protonated. This directs nucleophilic radical attack primarily to the C2' and C6' positions of the pyridine ring[4]. The pyrazine ring is electronically deactivated by the highly electronegative bromine atom, further shielding the C3 position from attack.

  • The Transition-Metal Pathway : Direct C-H metalation of electron-poor heterocycles is kinetically sluggish due to competitive coordination of multiple nitrogen atoms to the catalyst[3]. However, selective oxidation of the pyridine nitrogen to an N-oxide transiently reverses the electronic polarity and serves as a potent directing group for Palladium-catalyzed ortho-arylation (at C2')[5].

PathwayLogic Core 2-Bromo-5-(pyridin-4-yl)pyrazine (Electron-Deficient Core) Minisci Radical Minisci Alkylation Core->Minisci TFA, R-Radical PdCH Pd-Catalyzed Directed Arylation Core->PdCH 1. mCPBA 2. Pd(OAc)2 Regio1 Pyridine C2'/C6' (Nucleophilic Attack) Minisci->Regio1 Regio2 Pyridine C2' (N-Oxide Directed) PdCH->Regio2

Fig 1. Mechanistic divergence in C-H functionalization of the bis-heteroaryl scaffold.

Quantitative Data: Strategy Comparison

To guide experimental design, the following table synthesizes the operational parameters and regiochemical outcomes of three primary C-H functionalization strategies.

Functionalization StrategyCatalyst / ReagentsPrimary RegioselectivityYield RangeC-Br Bond Tolerance
Photocatalytic Minisci Ir(dF-CF3-ppy)2(dtbbpy)PF6, Blue LEDPyridine C2' / C6'65–85%Excellent (No SET to C-Br)
N-Oxide Directed Arylation Pd(OAc)2, Ag2CO3, Ar-HPyridine C2'50–75%Moderate (Requires precise temp)
Steric-Controlled Borylation [Ir(OMe)(cod)]2, dtbpy, B2pin2Pyrazine C6 / Pyridine C3'60–80%Excellent

Self-Validating Experimental Protocols

As a self-validating system, each protocol incorporates specific analytical checkpoints to ensure the reaction proceeds via the intended mechanistic pathway without compromising the orthogonal C-Br handle.

Protocol A: Photocatalytic Minisci Alkylation (C2' Pyridine Functionalization)

This protocol utilizes redox-active esters (RAEs) and visible light photoredox catalysis to generate alkyl radicals under exceptionally mild conditions, preventing the debromination side-reactions often seen with harsh thermal oxidants[4].

Step-by-Step Methodology:

  • Reaction Setup : In an oven-dried 10 mL Schlenk tube, add 2-bromo-5-(pyridin-4-yl)pyrazine (1.0 equiv, 0.2 mmol), N-hydroxyphthalimide (NHPI) alkyl ester (1.5 equiv), Hantzsch ester (1.5 equiv), and Ir(dF-CF3-ppy)2(dtbbpy)PF6 (1 mol%).

  • LUMO Lowering : Add anhydrous dichloromethane (DCM, 2.0 mL) followed by trifluoroacetic acid (TFA, 2.0 equiv). Causality: TFA protonates the pyridine nitrogen, drastically lowering the LUMO and rendering the C2' position highly susceptible to nucleophilic radical attack[2].

  • Degassing : Sparge the solution with Argon for 10 minutes. Causality: Oxygen is a potent triplet state quencher and radical scavenger; its removal is critical for photocatalytic turnover.

  • Irradiation : Stir the mixture under irradiation with a 450 nm Blue LED at room temperature for 12 hours.

  • Validation Checkpoint 1 (In-Process) : Analyze an aliquot via LC-MS. Self-Validation: Look for the [M+H+Alkyl] peak. The presence of a 1:1 isotopic doublet separated by 2 m/z units (79Br/81Br) confirms that the C-Br bond remains intact. If a singlet [M-Br+H] peak appears, lower the light intensity or switch to a less reducing photocatalyst.

  • Workup & Purification : Quench with saturated aqueous NaHCO3 to neutralize the TFA. Extract with EtOAc, concentrate, and purify via silica gel chromatography.

Workflow S1 1. Protonation (LUMO Lowering) S2 2. SET Reduction (Radical Generation) S1->S2 S3 3. Radical Addition (Regioselective) S2->S3 S4 4. Rearomatization (Oxidation) S3->S4

Fig 2. Self-validating workflow for photocatalytic Minisci C-H alkylation.

Protocol B: Palladium-Catalyzed Directed C-H Arylation via N-Oxide Activation

Direct Pd-catalyzed activation of this scaffold is difficult due to competitive coordination[3]. We bypass this by pre-forming the pyridine N-oxide, which acts as an unambiguous directing group[5].

Step-by-Step Methodology:

  • N-Oxidation : Treat 2-bromo-5-(pyridin-4-yl)pyrazine with mCPBA (1.1 equiv) in DCM at 0 °C for 4 hours. The pyridine nitrogen is preferentially oxidized due to its higher basicity relative to the pyrazine nitrogens. Isolate the N-oxide intermediate via flash chromatography.

  • Catalytic Arylation : In a sealed vial, combine the N-oxide (0.2 mmol), Pd(OAc)2 (10 mol%), Ag2CO3 (2.0 equiv), and the unactivated liquid arene (e.g., benzene or toluene, 1.5 mL).

  • Heating : Heat the mixture to 110 °C for 16 hours. Causality: Ag2CO3 serves a dual purpose: it acts as a terminal oxidant to reoxidize Pd(0) to Pd(II) and helps abstract the proton during the concerted metalation-deprotonation (CMD) step[5].

  • Validation Checkpoint 2 (Regiochemistry) : Analyze the crude mixture via 1H-NMR. Self-Validation: The disappearance of the highly deshielded C2' proton (typically >8.5 ppm) and the emergence of a new multiplet in the aromatic region confirms successful ortho-arylation.

  • Deoxygenation : Treat the crude arylated N-oxide with PCl3 (3.0 equiv) in CHCl3 at 60 °C for 2 hours to reduce the N-oxide back to the free functionalized pyridine.

References

  • EvitaChem. "Buy 2-Bromo-5-(pyridin-4-YL)pyrazine (EVT-13772710)". 1

  • Wikipedia. "Minisci reaction". 2

  • Journal of the American Chemical Society. "Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals". 4

  • Journal of the American Chemical Society. "Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes". 5

  • Journal of the American Chemical Society. "Selective ortho C-H Activation of Pyridines Directed by Lewis Acidic Boron of PBP Pincer Iridium Complexes". 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 2-Bromo-5-(pyridin-4-yl)pyrazine

Welcome to the Technical Support Center. 2-Bromo-5-(pyridin-4-yl)pyrazine is a highly rigid, planar bi-heteroaromatic building block widely used in medicinal chemistry and materials science.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 2-Bromo-5-(pyridin-4-yl)pyrazine is a highly rigid, planar bi-heteroaromatic building block widely used in medicinal chemistry and materials science. However, its extended π -conjugation and the presence of multiple hydrogen-bond acceptors lead to exceptionally strong intermolecular π−π stacking and dipole-dipole interactions in the solid state[1]. This results in a high crystal lattice energy, making the compound notoriously insoluble in common organic solvents.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these solubility bottlenecks.

Part 1: Core FAQs & Mechanistic Troubleshooting

Q1: Why does 2-Bromo-5-(pyridin-4-yl)pyrazine crash out of standard solvents like DCM, EtOAc, or Hexanes? A: The insolubility is a direct consequence of its molecular geometry. The adjacent pyrazine and pyridine rings form a flat, electron-deficient surface that packs tightly into a crystal lattice. Similar to other rigid heteroaromatics, breaking this lattice requires specialized solvation strategies that either thermally disrupt the stacking or chemically alter the electronic state of the molecule[1].

Q2: I need to run a Suzuki-Miyaura cross-coupling, but the starting material won't dissolve in my THF/Water mixture. How can I fix this? A: Standard ethereal solvents lack the polarizability and boiling point required to disrupt the lattice thermally. Switch to high-boiling, highly polar aprotic solvents such as 1,4-Dioxane, DMF, or DMSO. Heating the reaction above 80 °C provides the thermal energy necessary to overcome the π−π stacking enthalpy, allowing the compound to enter the solution phase for the palladium catalytic cycle.

Q3: How can I prepare a highly concentrated solution for NMR spectroscopy or column chromatography loading? A: Use Trifluoroacetic acid (TFA) as a co-solvent or additive. The addition of 1–5% TFA protonates the basic nitrogen atoms on the pyrazine and pyridine rings. This introduces positive charges onto the planar surfaces, forcing the molecules apart via coulombic repulsion. This instantly shatters the π−π stacking network and drastically increases solubility in halogenated solvents[2].

Q4: I need to perform a halogen-metal exchange in THF, but the compound is insoluble. Are there any additives that help without using acid? A: Yes. The addition of anhydrous Lithium Chloride (LiCl) acts as a powerful solubilizing agent for organometallic workflows. The Lewis acidic lithium ions coordinate directly to the basic nitrogen lone pairs of the pyrazine and pyridine rings. This coordination disrupts the planar stacking and forms a highly soluble, reactive heterocycle-LiCl complex in THF, enabling smooth downstream metalation[3].

Part 2: Quantitative Data & Solvent Selection

The following table summarizes the expected solubility profiles based on the chosen solvent system and additive strategy.

Solvent SystemAdditiveMechanism of SolubilizationRelative SolubilityRecommended Target Application
Hexanes / EtOAcNoneN/A< 1 mg/mLN/A (Avoid)
THF / WaterNoneWeak dipole interaction~ 5 mg/mLStandard couplings (High risk of failure)
1,4-DioxaneNoneHigh-temp thermal disruption> 20 mg/mL (at 90 °C)Suzuki/Stille Cross-Couplings
CDCl3​ or DCM1-5% v/v TFAProtonation / Coulombic repulsion> 50 mg/mLNMR Spectroscopy, LC-MS, Column Loading
Anhydrous THF1.1 eq LiClLewis acid-base coordination> 40 mg/mLHalogen-Metal Exchange, Zincation

Part 3: Standard Operating Procedures (SOPs)

Protocol A: TFA-Assisted Dissolution for NMR Preparation

This protocol utilizes coulombic repulsion to force dissolution and includes a visual self-validation step.

  • Preparation: Weigh 10–15 mg of 2-Bromo-5-(pyridin-4-yl)pyrazine into an NMR tube or small vial.

  • Initial Solvation: Add 0.6 mL of standard CDCl3​ .

  • Baseline Check: Observe the suspension. The material should remain largely undissolved, confirming the baseline insolubility of the neutral lattice.

  • Protonation: Add 10–20 μ L (approx. 1.5–3.0% v/v) of deuterated Trifluoroacetic acid (TFA- d ).

  • Agitation: Cap the tube and invert 3–5 times, or gently sonicate for 10 seconds.

  • Self-Validation: The mixture must transition from a turbid suspension to an optically clear, transparent solution. If turbidity persists, add an additional 5 μ L of TFA- d until complete clarity is achieved, confirming total lattice disruption[2].

Protocol B: LiCl-Mediated Solubilization for Organometallic Reactions

This protocol utilizes Lewis acid coordination to solubilize the substrate in anhydrous conditions.

  • Drying the Additive: Add 1.2 equivalents of anhydrous LiCl to a Schlenk flask. Flame-dry the flask under high vacuum (0.1 mbar) for 5 minutes, then backfill with Argon. Crucial: LiCl is highly hygroscopic; failure to dry it will ruin downstream organometallic steps.

  • Substrate Addition: Add 1.0 equivalent of 2-Bromo-5-(pyridin-4-yl)pyrazine to the cooled flask under Argon.

  • Solvation: Inject anhydrous THF to achieve a 0.2 M concentration relative to the substrate.

  • Complexation: Stir vigorously at room temperature for 15–30 minutes.

  • Self-Validation: The initial heterogeneous mixture will gradually become a homogeneous solution as the soluble heterocycle-LiCl coordination complex forms. If the solution remains cloudy after 30 minutes, gently warm to 40 °C for 5 minutes to drive the complexation to completion[3].

Part 4: Workflow Visualization

SolubilizationWorkflow Start Insoluble 2-Bromo-5-(pyridin-4-yl)pyrazine Decision What is the Target Application? Start->Decision App1 NMR Spectroscopy / Chromatography Decision->App1 App2 Cross-Coupling (e.g., Suzuki) Decision->App2 App3 Organometallic Metalation Decision->App3 Sol1 Add 1-5% TFA (Coulombic Repulsion) App1->Sol1 Sol2 Use DMF/Dioxane + Heat (Thermal Lattice Disruption) App2->Sol2 Sol3 Add LiCl or BF3·OEt2 (Lewis Acid Coordination) App3->Sol3

Decision tree for solubilizing 2-Bromo-5-(pyridin-4-yl)pyrazine based on downstream applications.

References

  • Optically Gated Dissociation of a Heptazinyl Radical Liberates H• through a Reactive πσ State* ACS Physical Chemistry Au[Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides The Journal of Organic Chemistry[Link]

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates Chemical Science (RSC Publishing)[Link]

Sources

Optimization

Best recrystallization solvents for 2-Bromo-5-(pyridin-4-YL)pyrazine purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the thermodynamic and kinetic challenges associated with purifying 2-Bromo-5-(pyridin-4-yl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the thermodynamic and kinetic challenges associated with purifying 2-Bromo-5-(pyridin-4-yl)pyrazine (Molecular Weight: 236.07 g/mol ) [[1.2]].

This highly electron-deficient, halogenated heteroaromatic compound is a critical building block in medicinal chemistry and material science [[1]]. While its rigid, planar structure and basic nitrogen atoms heavily influence its solubility profile, achieving >99% purity requires precise control over crystallization thermodynamics. This guide provides field-proven, self-validating protocols to ensure successful purification.

Part 1: Quantitative Solvent Matrix

Selecting the correct solvent is a balance of polarity, boiling point, and the target molecule's dipole moment. 2-Bromo-5-(pyridin-4-yl)pyrazine is highly soluble in polar aprotic solvents (like DMSO and DMF) but poorly soluble in water [[1.1]].

Below is a quantitative summary of optimal and suboptimal solvent systems for this compound:

Solvent SystemBoiling Point (°C)Polarity IndexEst. Hot Solubility (mg/mL)Est. Cold Solubility (mg/mL)Yield PotentialPurity Profile
Acetonitrile (MeCN) 82.05.8~150< 10High (>85%) Excellent. Sharp solubility curve; rejects polar impurities.
Toluene 110.62.4~120~ 15Moderate (~75%) Excellent. Strong π−π stacking differentiates brominated vs. unbrominated species.
Ethanol / Water (80:20) ~78.0~6.2~200~ 25High (>80%) Good. Effective for removing highly polar inorganic salts from synthesis.
DMF / DMSO >153.06.4 - 7.2>500> 200Poor (<20%) Poor. Compound remains soluble at room temperature; prone to solvent inclusion.

Part 2: Thermodynamics & Solvent Selection (FAQs)

Q: Why shouldn't I use DMF or DMSO for recrystallization, even though the compound dissolves beautifully in them? A: While 2-bromo-5-(pyridin-4-yl)pyrazine is highly soluble in DMF and DMSO [[1.1]], these solvents possess boiling points that are too high and solubility curves that are too shallow. Because the compound remains highly soluble even at 0°C in these solvents, your recovery yield will be abysmal. Furthermore, the high viscosity and boiling points of DMF/DMSO lead to macroscale solvent inclusions within the growing crystal lattice, fundamentally compromising the chemical purity of the final product [[1.8]].

Q: What is the mechanistic advantage of using Acetonitrile (MeCN)? A: Acetonitrile is the gold standard for pyridyl-pyrazine derivatives. Its dipole moment perfectly matches the polarizable nature of the heteroaromatic scaffold. At its boiling point (82°C), it provides enough thermal energy to break the intermolecular π−π stacking of the crude solid, allowing full dissolution. As the solution cools, the solubility drops exponentially, driving the solution into supersaturation and forcing the formation of a highly ordered, pure crystal lattice [[1.6]].

Part 3: Troubleshooting Guide

Q: My product is "oiling out" (forming a milky, biphasic liquid) instead of forming sharp crystals. How do I fix this? A: "Oiling out" occurs when the solute's melting point is lower than the temperature at which the solvent becomes supersaturated, or when a high impurity load disrupts the crystal lattice energy.

  • Causality: The compound phase-separates as a liquid rather than nucleating as a solid.

  • Solution: You must alter the thermodynamic environment. Re-heat the mixture until it is a single clear phase, then add 5-10% (v/v) of a non-polar anti-solvent (like Heptane) to decrease the overall solubility threshold. Alternatively, introduce a "seed crystal" of pure 2-bromo-5-(pyridin-4-yl)pyrazine at ~45°C to bypass the kinetic barrier of primary nucleation and force solid crystal growth [[1.5]].

Q: I am seeing co-precipitation of the unbrominated precursor, 5-(pyridin-4-yl)pyrazine. How do I reject this impurity? A: Structurally related organic impurities often contaminate the product by substituting directly into the crystal lattice due to similar spatial dimensions [[1.8]].

  • Causality: If you cool the solution too rapidly ("shock cooling" by plunging a boiling flask directly into ice), the system crashes out as a precipitate—a chaotic mixture of compounds—rather than growing pure crystals [[1.6]].

  • Solution: Strict adherence to a slow, undisturbed cooling gradient is required. By allowing the solution to cool ambiently to room temperature before applying an ice bath, the thermodynamically favored brominated product will selectively build its lattice, rejecting the unbrominated impurity into the mother liquor [[1.8]].

Part 4: Self-Validating Experimental Protocol (MeCN Recrystallization)

This Standard Operating Procedure (SOP) utilizes built-in validation checkpoints to ensure the physical chemistry of the system is behaving as expected.

Step 1: Solvent Saturation

  • Place 1.0 g of crude 2-bromo-5-(pyridin-4-yl)pyrazine in a 50 mL Erlenmeyer flask.

  • Add 5.0 mL of Acetonitrile (MeCN) and heat to a gentle reflux (82°C) using a stirring hotplate.

  • Add hot MeCN dropwise (up to ~8-10 mL total) until the solid completely dissolves.

  • Validation Check: The solution must be completely transparent (ignoring color). If undissolved, dark particulate remains, it is likely an insoluble polymeric side-product. Proceed immediately to Step 2.

Step 2: Hot Filtration

  • Rapidly pass the boiling solution through a pre-warmed fluted filter paper into a clean, heated flask to remove insoluble impurities [[1.6]].

  • Validation Check: Inspect the filter paper. If you observe shiny, crystalline material on the paper, your funnel was too cold and premature crystallization occurred. Re-dissolve the material on the paper with 2 mL of boiling MeCN.

Step 3: Controlled Nucleation

  • Place the flask on a cork ring and allow it to cool ambiently to room temperature. Do not disturb or agitate the flask.

  • Validation Check: At approximately 45-50°C, the solution should exhibit slight opalescence followed by the formation of distinct, sharp needles. If a milky emulsion forms, "oiling out" has occurred (refer to the Troubleshooting Guide).

Step 4: Maturation and Isolation

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath (0-5°C) for 30 minutes to maximize yield [[1.6]].

  • Collect the crystals via vacuum filtration using a Büchner funnel [[1.7]].

  • Wash the filter cake with 2.0 mL of ice-cold MeCN to remove residual mother liquor containing soluble impurities [[1.3]].

  • Validation Check: The filtrate (mother liquor) should be highly colored (yellow/brown), indicating that the colored impurities have been successfully rejected from the white/off-white crystal lattice.

Part 5: Process Workflow Diagram

The following logical workflow maps the decision-making process during the purification of 2-bromo-5-(pyridin-4-yl)pyrazine.

Recrystallization_Workflow Start Crude 2-Bromo-5-(pyridin-4-yl)pyrazine Solvent Select Solvent (e.g., Acetonitrile) Start->Solvent Dissolve Heat to Reflux & Dissolve Solvent->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cooling Slow Cooling to RT (Avoid Shock Cooling) HotFilter->Cooling Decision1 Did Crystals Form? Cooling->Decision1 Oiling Oiling Out Detected? Decision1->Oiling  No   IceBath Ice Bath (0-5°C) for 30 mins Decision1->IceBath  Yes   Seed Add Seed Crystals or Scratch Flask Oiling->Seed  No (Clear)   AntiSolvent Add Anti-Solvent (e.g., Heptane) Oiling->AntiSolvent  Yes   Seed->Cooling AntiSolvent->Cooling Filter Vacuum Filtration & Cold Solvent Wash IceBath->Filter Pure Pure Crystalline Product (>98% Purity) Filter->Pure

Figure 1: Decision-tree workflow for recrystallization and troubleshooting of the target compound.

References

  • EvitaChem. "Buy 2-Bromo-5-(pyridin-4-YL)pyrazine (EVT-13772710) - EvitaChem." EvitaChem.
  • Sigma-Aldrich. "Tetra-2-pyridinyl-pyrazine | Sigma-Aldrich." Sigma-Aldrich.
  • Chemistry LibreTexts. "2.1: RECRYSTALLIZATION - Chemistry LibreTexts." LibreTexts.
  • National Institutes of Health (PMC). "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." PMC.

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-5-(pyridin-4-YL)pyrazine Reactions

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Bromo-5-(pyridin-4-YL)pyrazine. This resource is designed for researchers, medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Bromo-5-(pyridin-4-YL)pyrazine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter common hurdles when working with electron-deficient, nitrogen-containing heteroaromatics. Our goal is to provide not just protocols, but a foundational understanding of the "why" behind each experimental parameter, enabling you to troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Bromo-5-(pyridin-4-YL)pyrazine considered a "challenging" substrate for Suzuki-Miyaura coupling?

A1: The difficulty arises from two primary electronic features of the molecule. First, the pyrazine ring is electron-deficient, which, while beneficial for the initial oxidative addition step, can lead to other issues.[1] Second, and more critically, the presence of two basic nitrogen atoms (one on the pyrazine and one on the pyridine ring) creates a high potential for catalyst poisoning.[2] These nitrogen lone pairs can coordinate strongly to the palladium center, leading to the formation of inactive catalyst complexes and stalling the catalytic cycle.[3] This competitive binding requires careful selection of ligands that can shield the palladium and outcompete the substrate/product for coordination.

Q2: What is a typical starting palladium catalyst loading for this type of reaction, and when should I adjust it?

A2: A good starting point for initial screening is 1-2 mol% of the palladium precursor. For highly efficient catalyst systems (e.g., using advanced Buchwald ligands), this can often be lowered to 0.1-0.5 mol% during optimization.[4] You should consider increasing the catalyst loading (e.g., to 3-5 mol%) under specific circumstances:

  • If the reaction is sluggish or stalls: This may indicate slow catalyst turnover or progressive deactivation.

  • With sterically hindered coupling partners: The increased steric bulk can slow down key steps like transmetalation or reductive elimination.[5]

  • During initial scale-up: A slightly higher loading can sometimes improve robustness until the process is fully optimized.

Conversely, for very large-scale or cost-sensitive syntheses, extensive optimization to achieve very low catalyst loadings (e.g., <0.01 mol%) is common, though this requires highly active and stable catalyst systems.[3]

Q3: What are the most common and difficult-to-remove impurities I should watch for?

A3: Beyond unreacted starting materials, the most common impurities are byproducts from side reactions inherent to the Suzuki coupling mechanism. These include:

  • Homocoupled Boronic Acid/Ester: (e.g., Biphenyl if using phenylboronic acid). This is often promoted by the presence of oxygen or Pd(II) species in the reaction.[1][6]

  • Protodeboronation Product: The boronic acid/ester is replaced by a hydrogen atom. This is a significant issue with many heteroaryl boronic acids, which are prone to hydrolysis.[1][2]

  • Hydrodebromination Product: The bromine on your starting material is replaced by a hydrogen (forming 5-(pyridin-4-yl)pyrazine). This is common with electron-deficient aryl halides and can be exacerbated by certain bases or sources of hydride in the reaction mixture.[1][7]

  • Residual Palladium: Can be difficult to remove completely and is often unacceptable in pharmaceutical applications.[8]

Troubleshooting Guide: From Stalled Reactions to Byproduct Formation

This section addresses specific experimental failures in a question-and-answer format, providing a logical path to a solution.

Q4: My reaction is very slow or has completely stalled. What is the most likely cause?

A4: A stalled reaction with this substrate class almost always points to catalyst deactivation or inhibition . The primary suspect is poisoning by the nitrogen heterocycle itself.

Troubleshooting Steps:

  • Evaluate Your Ligand: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The palladium center requires a more protective environment. Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or a robust N-heterocyclic carbene (NHC) ligand.[2][7] These ligands create a sterically hindered pocket around the palladium, which both promotes the desired catalytic steps (like reductive elimination) and physically blocks the inhibitory coordination of the pyridine/pyrazine nitrogens.[3]

  • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined precatalyst (e.g., XPhos Pd G3). Precatalysts are designed to generate the active L₁Pd(0) species cleanly and efficiently upon activation by the base, minimizing the formation of inactive palladium species that are prone to decomposition into palladium black.[2]

  • Check Reagent Purity and Inertness: Oxygen is a potent catalyst poison, oxidizing the active Pd(0) to inactive Pd(II) and promoting homocoupling.[9] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and the reaction is run under a strict inert atmosphere (N₂ or Ar). Use high-purity, anhydrous solvents if your protocol is not aqueous.[6][10]

Q5: I'm seeing a significant amount of homocoupled boronic acid byproduct. How do I suppress this?

A5: Homocoupling is a clear sign that something is amiss with your catalytic cycle, typically involving either oxygen contamination or the use of a Pd(II) precursor that is not efficiently reduced to the active Pd(0) state.[1]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. Before adding the catalyst, ensure the entire reaction mixture (solvents, substrates, base) is deoxygenated. Maintain a positive pressure of inert gas throughout the experiment.[2][9]

  • Slow Addition of Boronic Acid: In some cases, maintaining a low concentration of the boronic acid can disfavor the homocoupling pathway relative to the desired cross-coupling.[11] This can be achieved through the slow addition of the boronic acid via a syringe pump, especially during process development.

  • Use a Precatalyst: As mentioned in Q4, using a precatalyst ensures a more controlled and efficient generation of the Pd(0) species, which can circumvent the side reactions that occur during the often-messy reduction of simple Pd(II) salts.[1]

Q6: My major byproduct is the hydrodebromination of my starting material. What conditions favor this side reaction?

A6: Hydrodebromination (or dehalogenation) arises when a hydride source is present and the catalytic cycle is diverted. For electron-deficient substrates like 2-Bromo-5-(pyridin-4-YL)pyrazine, this is a common issue.

Troubleshooting Steps:

  • Re-evaluate the Base: Strong, hard bases, particularly hydroxides (NaOH, KOH), can promote this side reaction.[7] Switch to a milder base like potassium carbonate (K₂CO₃) or a non-nucleophilic, yet sufficiently strong, base like potassium phosphate (K₃PO₄).[3][7]

  • Change the Solvent: Certain solvents, particularly alcohols, can act as hydride donors under reaction conditions. If you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system like dioxane, THF, or toluene.[1]

  • Modify the Ligand: While bulky, electron-rich ligands are generally preferred, their properties can sometimes inadvertently promote hydrodebromination. If this side reaction persists, screening a less electron-donating ligand like PPh₃ might be warranted, although this often comes at the cost of lower overall reaction rates.[7]

Q7: My reaction mixture turned black, and I suspect the catalyst has crashed out as palladium black. Is the reaction dead?

A7: The formation of a black precipitate, presumed to be palladium black (aggregated Pd(0)), indicates catalyst decomposition.[5] While it signifies a problem with catalyst stability, it doesn't always mean the reaction has completely stopped. However, it will be significantly slower and will likely not go to completion.

Troubleshooting Steps:

  • Check Ligand:Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and vulnerable to aggregation.[9] Ensure you are using an appropriate ratio, typically between 1:1 and 2:1 (Ligand:Pd) for monodentate ligands.

  • Lower the Reaction Temperature: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition pathways. Find the minimum temperature at which the reaction proceeds at an acceptable rate.[9]

  • Ensure Adequate Mixing: In poorly stirred reactions, localized high concentrations of reagents can lead to catalyst decomposition. Ensure vigorous stirring, especially in heterogeneous mixtures.[9]

Data and Parameter Selection Guides

The following tables summarize key starting points and optimization parameters for your experiments.

Table 1: Optimizing Palladium Catalyst Loading

Catalyst Loading (mol%)When to UseRationale
3.0 - 5.0 Initial attempts with unproven substrates; very sterically hindered partners; known catalyst poisoning issues.Overcomes low turnover frequency or partial catalyst deactivation to ensure product formation is observed. Not ideal for cost or final product purity.
1.0 - 2.0 Recommended starting point for screening. Most literature preparations fall in this range.[12]A robust loading that balances reaction efficiency with cost and ease of palladium removal. Provides a good baseline for further optimization.
0.1 - 0.5 Optimization phase after identifying an effective ligand/base system. Common in process chemistry.[4]Aims to improve process mass intensity (PMI) and reduce costs. Requires a highly active and stable catalyst system to prevent stalling.
< 0.1 Large-scale manufacturing; highly optimized, validated procedures.Achievable with exceptionally active catalyst systems (e.g., specific Buchwald precatalysts) where catalyst turnover numbers are very high.[3] Requires stringent control over all reaction parameters.

Table 2: Ligand Selection Guide for Coupling with 2-Bromo-5-(pyridin-4-YL)pyrazine

Ligand ClassExamplesProsCons
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhos[7]Highly Recommended. Bulky and electron-rich nature promotes fast reductive elimination, stabilizes the Pd(0) state, and sterically hinders catalyst poisoning by the N-heterocycle.[3]Can be expensive. May require careful optimization to minimize side reactions like hydrodebromination.[7]
N-Heterocyclic Carbenes (NHCs) IPr, SImesOffer excellent thermal stability and are strong electron donors, making them effective for activating challenging electrophiles. Often used with PEPPSI-type precatalysts.[1]Can sometimes be less effective than the best phosphine ligands for highly sensitive substrates. The choice of NHC can be critical.
Ferrocenyl Phosphines dppfA good general-purpose ligand that often provides a decent starting point. Often used in precatalysts like Pd(dppf)Cl₂.[13]May not be active or stable enough for the most challenging N-heterocyclic couplings compared to modern Buchwald-type ligands. Can turn black during the reaction.[5]
Triarylphosphines PPh₃Inexpensive and readily available. Can sometimes disfavor hydrodebromination compared to more electron-rich ligands.[7]Generally low reactivity and prone to oxidation. Not recommended as a first choice for this substrate class due to its inability to prevent catalyst poisoning effectively.[7]

Visualizing the Process: Catalytic Cycle and Troubleshooting

Understanding the flow of your reaction is key. The diagrams below illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting common issues.

The Suzuki-Miyaura Catalytic Cycle & Common Pitfalls

Suzuki_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X (Your Substrate) decomposition Decomposition (Pd Black) pd0->decomposition pd2_complex LₙPd(II)(Ar)(X) oxidative_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂⁻ poisoning Catalyst Poisoning (N-Coordination) pd2_complex->poisoning diaryl_pd2 LₙPd(II)(Ar)(Ar') transmetalation->diaryl_pd2 homocoupling Homocoupling (Ar'-Ar') transmetalation->homocoupling O₂ reductive_elim Reductive Elimination diaryl_pd2->reductive_elim reductive_elim->pd0 Regeneration product Ar-Ar' (Desired Product) reductive_elim->product

Caption: The Suzuki-Miyaura catalytic cycle with key failure points for N-heterocyclic substrates.

Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow start Low Yield or No Reaction check_sm Analysis of Crude Mixture (TLC, LC-MS, NMR) start->check_sm sm_unreacted Starting Materials Largely Unreacted? check_sm->sm_unreacted byproducts Significant Byproducts Observed? sm_unreacted->byproducts No sol_catalyst Catalyst Issue: 1. Switch to Buchwald Ligand/Precatalyst 2. Increase Catalyst Loading 3. Ensure Inert Atmosphere sm_unreacted->sol_catalyst Yes homocoupling Homocoupling? - Rigorously Degas - Use Precatalyst byproducts->homocoupling Yes dehalogenation Dehalogenation? - Use Milder Base (K₂CO₃, K₃PO₄) - Switch to Aprotic Solvent byproducts->dehalogenation protodeboronation Protodeboronation? - Use Boronate Ester (Pinacol) - Run Under Anhydrous Conditions byproducts->protodeboronation sol_conditions Conditions Issue: 1. Increase Temperature 2. Check Base/Solvent Compatibility 3. Ensure Reagent Purity

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 2-Bromo-5-(pyridin-4-yl)pyrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when utilizing 2-Bromo-5-(pyridin-4-yl)pyrazine in cross-coup...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when utilizing 2-Bromo-5-(pyridin-4-yl)pyrazine in cross-coupling reactions (such as the Suzuki-Miyaura coupling).

This specific precursor presents a unique "double-threat" to catalytic efficiency:

  • Multiple Lewis-Basic Sites: The molecule contains three highly Lewis-basic nitrogen atoms (one on the pyridine ring, two on the pyrazine ring) that aggressively induce catalyst poisoning.

  • High Electron Deficiency: The pyrazine core is strongly electron-withdrawing, which over-activates the C-Br bond, making the intermediate highly susceptible to undesired hydrodebromination (protodehalogenation).

This guide provides field-proven, causality-driven solutions to overcome these thermodynamic and kinetic traps.

Part 1: Mechanistic Overview & Failure Pathways

To troubleshoot effectively, we must first visualize the competing pathways in the reaction vessel. The diagram below illustrates the standard catalytic cycle alongside the two primary failure modes specific to electron-deficient heteroaryl halides.

G Pd0 Pd(0) Active Catalyst (Coordinatively Unsaturated) OA Pd(II) Oxidative Addition Complex Pd0->OA + 2-Bromo-5-(pyridin-4-yl)pyrazine Poison Catalyst Poisoning (N-Pd Chelation) Pd0->Poison Competitive binding of Pyridine/Pyrazine Nitrogens TM Pd(II) Transmetalation Complex OA->TM + Boronic Ester (Bpin) + Base OA->Poison Ligand Displacement Dehal Hydrodebromination (Debrominated Byproduct) OA->Dehal Protic Solvents / Slow Transmetalation Prod Cross-Coupled Product + Regenerated Pd(0) TM->Prod Reductive Elimination Prod->Pd0

Figure 1: Catalytic cycle of Suzuki coupling showing poisoning and hydrodebromination failure modes.

Part 2: Troubleshooting Guides & FAQs

Q1: My conversion rates are stalling below 20%, and the reaction mixture turns black almost immediately. What is causing this catalyst deactivation?

Causality: The premature blackening (precipitation of inactive Pd-black) and stalled conversion are classic signs of catalyst poisoning[1]. The pyridine and pyrazine nitrogens in your precursor are strong Lewis bases. They competitively bind to the palladium center, displacing weaker phosphine ligands and trapping the metal in a stable, unreactive chelate complex[1]. Actionable Solution:

  • Steric Shielding: Transition to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos)[2]. The massive steric bulk of the dicyclohexyl groups creates a protective "pocket" around the Pd center, physically preventing the substrate's nitrogen atoms from coordinating.

  • Alternative Metals: Recent literature demonstrates that , such as Ni(4-CF3stb)3, exhibit remarkable resistance to Lewis base poisoning in heteroaryl-heteroaryl couplings, allowing for efficient conversion without complex exogenous ligands[3].

Q2: I am observing full consumption of the 2-Bromo-5-(pyridin-4-yl)pyrazine, but LC-MS shows my primary product is the debrominated byproduct. How do I suppress hydrodebromination?

Causality: Hydrodebromination occurs when the Pd(II) oxidative addition complex undergoes protonolysis rather than transmetalation[2]. Because the pyrazine ring is highly electron-deficient, oxidative addition is extremely fast, but the resulting intermediate is highly reactive. If transmetalation is sluggish and a proton source is present, the off-cycle reduction pathway dominates[2]. Actionable Solution:

  • Eliminate Protic Solvents: Switch from ethanol/water mixtures to anhydrous, aprotic solvents like 1,4-dioxane or toluene[4].

  • Optimize the Base: Avoid strong bases like NaOH or KOH, which heavily promote off-cycle protonolysis[2]. Use anhydrous K₃PO₄ or Cs₂CO₃[2].

Q3: My boronic acid coupling partner is degrading before it can react with the pyrazine precursor. How can I improve its stability?

Causality: Protodeboronation is a common side reaction where the C-B bond is cleaved, especially under basic, aqueous conditions at elevated temperatures[4]. Actionable Solution: Convert the free boronic acid to a [1]. Bpin esters are significantly more stable and release the active boronic species slowly into the catalytic cycle, maintaining a low steady-state concentration that minimizes degradation while sustaining transmetalation[4].

Part 3: Quantitative Data & Reagent Selection Matrices

To streamline your optimization process, utilize the following causality-based selection matrices for your reaction conditions.

Table 1: Base Selection Matrix for Pyrazine Cross-Coupling

BaseStrengthHydrodebromination RiskCausality & Application Notes
K₃PO₄ (Anhydrous)ModerateLowOptimal balance. Activates Bpin efficiently to facilitate transmetalation without providing a strong proton source[2].
K₂CO₃ MildLowGood starting point for highly sensitive substrates, but may lead to sluggish transmetalation[2].
Cs₂CO₃ ModerateLow-MediumHighly soluble, accelerates transmetalation. However, its hygroscopic nature requires strict anhydrous handling[2].
NaOH / KOH StrongHighAvoid. Strongly promotes off-cycle protonolysis of the highly activated C-Br bond[2].

Table 2: Ligand & Catalyst Selection Matrix

Catalyst SystemSteric BulkResistance to N-PoisoningCausality & Application Notes
XPhos Pd G3 HighExcellentGenerates active Pd(0) rapidly. Bulky dicyclohexyl groups physically shield Pd from pyrazine nitrogens[2].
SPhos Pd G3 HighExcellentSimilar to XPhos; electron-rich nature accelerates the catalytic cycle for electron-deficient heteroaryls[2].
Pd(dppf)Cl₂ MediumPoor-MediumProne to displacement by strong Lewis bases. Often results in premature Pd-black precipitation[1].
Ni(4-CF3stb)₃ Low (Naked)Excellent"Naked nickel" complex highly resistant to Lewis base poisoning. Sustainable alternative to Palladium[3].
Part 4: Self-Validating Experimental Protocol

This protocol is engineered specifically for 2-Bromo-5-(pyridin-4-yl)pyrazine, utilizing a pre-formed G3 palladacycle to ensure rapid initiation and anhydrous conditions to suppress hydrodebromination. Every step includes a built-in validation checkpoint.

Standardized Suzuki-Miyaura Coupling Protocol

Step 1: Reagent Preparation & Stoichiometry

  • To a flame-dried Schlenk flask, add 2-Bromo-5-(pyridin-4-yl)pyrazine (1.0 equiv, 0.5 mmol), the desired Aryl-Bpin (1.2 equiv, 0.6 mmol), anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol), and XPhos Pd G3 (2 mol%).

  • Causality: Using a Bpin ester and anhydrous K₃PO₄ prevents protodeboronation and limits proton sources that cause hydrodebromination[1][2].

Step 2: Inert Atmosphere Assembly

  • Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Oxygen rapidly decomposes the active monoligated Pd(0) species, while atmospheric moisture provides protons for hydrodebromination.

Step 3: Solvent Addition & Activation

  • Inject anhydrous, rigorously degassed 1,4-dioxane (2.5 mL, to achieve a 0.2 M concentration) via syringe.

  • Self-Validation Checkpoint 1: Upon dissolution, the mixture should exhibit a clear yellow/orange hue. If the solution immediately turns opaque black, the system has been breached by oxygen or the catalyst has been poisoned by the substrate[1].

Step 4: Reaction Execution & In-Situ Validation

  • Heat the reaction mixture to 80 °C under vigorous stirring (800+ RPM) for 12 hours.

  • Self-Validation Checkpoint 2 (LC-MS Tracking): At 4 hours, pull a 10 µL aliquot. Analyze via LC-MS. You must observe the disappearance of the starting material mass (m/z ~236). Crucially, scan for the debrominated mass (m/z ~157). If m/z 157 is absent and the product mass is dominant, your conditions have successfully suppressed hydrodebromination[2].

Step 5: Workup & Purification

  • Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a tightly packed pad of Celite.

  • Causality: The Celite pad removes inorganic phosphate salts and any precipitated palladium nanoparticles, preventing streaking during downstream chromatography[1]. Concentrate under reduced pressure and purify via flash column chromatography.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Isolation of 2-Bromo-5-(pyridin-4-yl)pyrazine via Column Chromatography

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the isolation and purification of 2-Bromo-5-(pyridin-4-yl)pyrazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the isolation and purification of 2-Bromo-5-(pyridin-4-yl)pyrazine .

Due to the presence of dual basic nitrogen heterocycles (a pyrazine ring and a pyridine ring), this molecule presents specific chromatographic challenges, most notably severe streaking and irreversible adsorption on standard normal-phase silica gel. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does 2-Bromo-5-(pyridin-4-yl)pyrazine streak severely on standard silica gel, even with optimized Hexane/Ethyl Acetate gradients? A1: The streaking is a direct result of acid-base interactions at the stationary phase surface. Standard bare silica gel contains acidic silanol groups (Si-OH) with a pKa of approximately 4.5 to 5.0. The pyridine nitrogen in your target molecule is basic (conjugate acid pKa ~5.2). When the molecule travels down the column, the basic nitrogens undergo strong hydrogen bonding and ion-exchange interactions with the ionized silanol sites, causing the compound to bind tightly and elute slowly as a broad "tail"[1].

Q2: How does adding a basic modifier solve this issue, and what is the underlying mechanism? A2: Adding a basic modifier like Triethylamine (TEA) "deactivates" the column. The protonated TEA is positively charged and actively competes with your basic heterocycle for the ionized silanol groups[2]. By saturating these acidic sites with TEA, your target molecule is prevented from binding irreversibly, allowing it to partition normally between the mobile and stationary phases and elute as a sharp, well-defined band[1].

Q3: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as my modifier? A3: It depends on your primary solvent system. TEA is highly miscible in non-polar to moderately polar normal-phase solvents (e.g., Hexane/Ethyl Acetate) and is excellent for deactivating silica[3]. Because 2-Bromo-5-(pyridin-4-yl)pyrazine retains significant lipophilicity due to the bromine atom, a Hexane/EtOAc + 1% TEA system is highly recommended. NH₄OH is generally reserved for highly polar gradients (DCM/Methanol). Note that using >20% basic methanol can dissolve silica gel, compromising your purification[3].

Q4: Can I avoid using modifiers entirely? A4: Yes. If TEA interferes with your downstream applications or is difficult to remove, you can switch the stationary phase to Amine-bonded silica . Amine columns are inherently basic and less polar than bare silica, allowing for the purification of basic heterocycles without the need for mobile phase additives[4].

Part 2: Troubleshooting Guide

Issue: Poor Recovery / Irreversible Adsorption
  • Cause: The column was not pre-equilibrated with the basic modifier. If you only add TEA to the eluting solvent and not the packing solvent, the top layer of silica strips the TEA from the mobile phase, leaving the rest of the column acidic.

  • Solution: Always slurry-pack and condition the column with 2–3 column volumes (CV) of TEA-modified solvent before loading your sample.

Issue: Co-elution with Debrominated Impurities
  • Cause: The gradient is too steep, or the basic modifier has compressed the retention factors ( Rf​ ) of chemically similar byproducts.

  • Solution: Utilize a shallow gradient (e.g., holding at 10% EtOAc for 3 CVs before ramping to 30%). If resolution remains poor, switch to an Amine-bonded stationary phase, which often provides different selectivity and higher loading capacities for closely related basic compounds[4].

Issue: TEA Contamination in Final NMR Spectrum
  • Cause: TEA (boiling point 89°C) can linger in the purified product even after standard rotary evaporation.

  • Solution: Dissolve the isolated product in a minimal amount of dichloromethane, add 10-20 mL of toluene, and concentrate under reduced pressure. Toluene forms an azeotrope with TEA, facilitating its complete removal.

Part 3: Quantitative Data Presentation

The following table summarizes the expected chromatographic outcomes when isolating 2-Bromo-5-(pyridin-4-yl)pyrazine using various solvent systems and stationary phases.

Stationary PhaseSolvent GradientModifierChromatographic OutcomeApplication Context
Standard Silica Hexane / EtOAcNoneSevere streaking, low recovery (<50%), poor resolution.Not recommended.
Standard Silica Hexane / EtOAc1-2% TEASharp peaks, high recovery (>90%), excellent resolution.Standard lab-scale isolation[1].
Standard Silica DCM / MeOH1% NH₄OHGood recovery, but compressed Rf​ values. Risk of silica dissolution[3].Highly polar crude mixtures.
Amine-Bonded Hexane / EtOAcNoneExcellent resolution, no modifier required, 10x loading capacity[4].Scale-up & library synthesis.

Part 4: Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, the following protocols incorporate built-in validation checks to verify that the chemistry is behaving as expected at each step.

Protocol A: Silica Gel Deactivation and Slurry Packing
  • Solvent Preparation: Prepare 1000 mL of your initial mobile phase (e.g., 90:10 Hexane/EtOAc). Add 10 mL of Triethylamine (TEA) to achieve a 1% (v/v) concentration. Mix thoroughly.

  • Slurry Creation: In a beaker, add the required mass of standard bare silica gel. Slowly pour in the TEA-modified solvent while stirring gently to create a uniform slurry.

  • Column Packing: Pour the slurry into the glass column. Allow the silica to settle under gravity, then apply gentle positive air pressure.

  • Conditioning: Pass at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent through the packed bed.

  • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet universal pH indicator paper. Causality Check: If the pH is >8, the silanol sites are fully saturated, and TEA is successfully breaking through. If the pH is neutral, pass another CV of solvent.

Protocol B: Gradient Elution and Product Recovery
  • Sample Loading: Dissolve the crude 2-Bromo-5-(pyridin-4-yl)pyrazine in a minimal amount of DCM. Dry-load the sample onto a small amount of deactivated silica or Celite, evaporate the DCM, and apply the powder evenly to the top of the column bed.

  • Elution: Begin elution with 90:10 Hexane/EtOAc (containing 1% TEA). Gradually increase the polarity to 60:40 Hexane/EtOAc (maintaining 1% TEA) over 10 CVs.

  • Fraction Collection: Collect uniform fractions and analyze via TLC (developed in 50:50 Hexane/EtOAc + 1% TEA).

  • Self-Validation Check: Examine the TLC spots under UV light (254 nm). Causality Check: If the product spot is round and well-defined, the deactivation was successful. If the spot is teardrop-shaped or streaking, the column was overloaded relative to the modifier concentration.

  • Isolation: Combine the product-containing fractions. Concentrate under reduced pressure. To remove residual TEA, add 15 mL of Toluene and co-evaporate (repeat twice).

Part 5: Workflow Visualization

The following decision matrix illustrates the logical progression for troubleshooting the chromatography of basic nitrogen heterocycles.

G Start Crude Mixture: 2-Bromo-5-(pyridin-4-yl)pyrazine TLC TLC Screening (Hexane/EtOAc) Start->TLC Decision1 Severe Streaking Observed? TLC->Decision1 AddTEA Add 1-2% TEA to Mobile Phase Decision1->AddTEA Yes (Expected) PackCol Slurry Pack Silica with TEA-Modified Solvent Decision1->PackCol No TLC2 Re-evaluate TLC with Modified Solvent AddTEA->TLC2 AmineCol Switch to Amine-Bonded Silica Column RunGrad Run Gradient Elution (e.g., 10% to 50% EtOAc) AmineCol->RunGrad Decision2 Resolution Adequate? TLC2->Decision2 Decision2->AmineCol No / Co-elution Decision2->PackCol Yes PackCol->RunGrad Isolate Evaporate & Azeotrope with Toluene to Remove TEA RunGrad->Isolate

Workflow for troubleshooting and optimizing chromatographic isolation of basic heterocycles.

Part 6: References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - BenchChem. 1

  • When basification of silica gel is required, before using Column chromatography? - ResearchGate. 3

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. 4

  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Elucidation Guide: NMR Profiling of 2-Bromo-5-(pyridin-4-yl)pyrazine vs. Structural Analogs

Executive Summary In the development of kinase inhibitors and central nervous system (CNS) therapeutics, heteroaryl building blocks dictate both the spatial geometry and the electronic properties of the final drug candid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of kinase inhibitors and central nervous system (CNS) therapeutics, heteroaryl building blocks dictate both the spatial geometry and the electronic properties of the final drug candidate. 2-Bromo-5-(pyridin-4-yl)pyrazine (CAS: 1159819-55-2) [1] is a highly sought-after bifunctional intermediate. Its pyrazine core provides excellent hydrogen-bond accepting capabilities, while the 4-pyridyl vector offers a linear, rigid-rod architecture ideal for probing deep ATP-binding pockets.

This guide objectively compares the analytical distinguishability and synthetic utility of 2-Bromo-5-(pyridin-4-yl)pyrazine against two common alternatives: its regioisomer, 2-Bromo-5-(pyridin-3-yl)pyrazine , and its halogen analog, 2-Chloro-5-(pyridin-4-yl)pyrazine . By analyzing their 1 H and 13 C NMR chemical shifts, researchers can definitively validate structural integrity and predict downstream reactivity [2].

Mechanistic Context & Synthetic Utility

The synthesis of these building blocks typically relies on the Suzuki-Miyaura cross-coupling of a dihalopyrazine with a pyridylboronic acid. The primary challenge in this workflow is the generation of regioisomers or the incomplete separation of unreacted starting materials.

The choice between the "Target" (bromo/4-pyridyl), "Alternative 1" (bromo/3-pyridyl), and "Alternative 2" (chloro/4-pyridyl) impacts both the NMR characterization performance and the subsequent cross-coupling reactivity:

  • Bromide vs. Chloride: The bromo-pyrazine boasts superior oxidative addition kinetics in subsequent Buchwald-Hartwig aminations compared to the chloro-analog.

  • 4-Pyridyl vs. 3-Pyridyl: The 4-pyridyl group provides a symmetric electronic environment, making rapid structural validation via 1 H NMR highly efficient, whereas the 3-pyridyl group introduces a "kinked" vector with a complex asymmetric NMR profile.

G A 2,5-Dibromopyrazine + Pyridin-4-ylboronic acid B Suzuki-Miyaura Coupling (Pd catalyst, Base, Heat) A->B C Crude Extract B->C D 1H NMR Structural Validation C->D E Target Confirmed: AA'BB' Pyridine Pattern (2-Bromo-5-(pyridin-4-yl)pyrazine) D->E Symmetric Signals (AA'BB') F Isomer Detected: AMXY Pyridine Pattern (3-pyridyl byproduct/impurity) D->F Asymmetric Signals (AMXY)

Fig 1: Synthetic workflow and NMR validation gate for 2-Bromo-5-(pyridin-4-yl)pyrazine.

Comparative NMR Performance Data

The following tables summarize the expected quantitative 1 H and 13 C NMR chemical shifts (in CDCl 3​ ) for the target compound and its alternatives, derived from empirical substituent additivity rules for six-membered nitrogen heteroaromatics [3][4].

Table 1: 1 H NMR Chemical Shifts Comparison (400 MHz, CDCl 3​ )
Proton AssignmentTarget: 2-Bromo-5-(pyridin-4-yl)pyrazineAlt 1: 2-Bromo-5-(pyridin-3-yl)pyrazineAlt 2: 2-Chloro-5-(pyridin-4-yl)pyrazine
Pyrazine H-3 ~8.75 ppm (d, J = 1.5 Hz)~8.70 ppm (d, J = 1.5 Hz)~8.65 ppm (d, J = 1.5 Hz)
Pyrazine H-6 ~8.95 ppm (d, J = 1.5 Hz)~8.90 ppm (d, J = 1.5 Hz)~8.95 ppm (d, J = 1.5 Hz)
Pyridine H-2' ~8.80 ppm (dd, J = 4.5, 1.6 Hz)~9.20 ppm (d, J = 2.0 Hz)~8.80 ppm (dd, J = 4.5, 1.6 Hz)
Pyridine H-3' ~7.90 ppm (dd, J = 4.5, 1.6 Hz)-~7.90 ppm (dd, J = 4.5, 1.6 Hz)
Pyridine H-4' -~8.35 ppm (dt, J = 8.0, 2.0 Hz)-
Pyridine H-5' ~7.90 ppm (dd, J = 4.5, 1.6 Hz)~7.45 ppm (dd, J = 8.0, 4.8 Hz)~7.90 ppm (dd, J = 4.5, 1.6 Hz)
Pyridine H-6' ~8.80 ppm (dd, J = 4.5, 1.6 Hz)~8.70 ppm (dd, J = 4.8, 1.5 Hz)~8.80 ppm (dd, J = 4.5, 1.6 Hz)
Spin System AA'BB' (Symmetric)AMXY (Asymmetric)AA'BB' (Symmetric)
Table 2: 13 C NMR Chemical Shifts Comparison (100 MHz, CDCl 3​ )
Carbon AssignmentTarget: 2-Bromo-5-(pyridin-4-yl)pyrazineAlt 1: 2-Bromo-5-(pyridin-3-yl)pyrazineAlt 2: 2-Chloro-5-(pyridin-4-yl)pyrazine
C-2 (C-Halogen) ~141.5 ppm~141.5 ppm~146.0 ppm
C-3 (CH) ~147.0 ppm~147.0 ppm~147.5 ppm
C-5 (C-Py) ~150.5 ppm~150.5 ppm~150.0 ppm
C-6 (CH) ~143.0 ppm~143.0 ppm~143.5 ppm
C-1' (Py-C) ~142.0 ppm~131.0 ppm~142.0 ppm
C-2', C-6' ~150.8 ppm~148.5 ppm (C-2'), 151.0 ppm (C-6')~150.8 ppm
C-3', C-5' ~121.5 ppm~134.0 ppm (C-4'), 123.5 ppm (C-5')~121.5 ppm

Causality & Expert Insights

To effectively utilize these building blocks, one must understand the causality behind the spectral data:

  • The Symmetry Dictate (4-Pyridyl vs. 3-Pyridyl): The 1 H NMR spectrum of 2-bromo-5-(pyridin-4-yl)pyrazine is dominated by the distinct AA'BB' spin system of the 4-pyridyl substituent. Because the pyridine nitrogen is para to the pyrazine attachment point, the molecule retains a local C2v​ symmetry axis across the pyridine ring. This results in two sets of chemically equivalent protons. If a researcher observes four distinct multiplets in the pyridine region (an AMXY system), it is absolute confirmation that the 3-pyridyl regioisomer has been isolated [3].

  • The Heavy Atom Effect (Bromine vs. Chlorine): While the 1 H NMR spectra of the bromo- and chloro-analogs are nearly indistinguishable, their 13 C NMR spectra reveal a critical divergence at the C-2 position. Bromine exerts a pronounced "heavy atom effect" due to spin-orbit coupling, which significantly shields the directly attached carbon. Consequently, the C-Br carbon appears upfield (~141.5 ppm) compared to the C-Cl carbon (~146.0 ppm)[4].

  • Pyrazine Deshielding: The pyrazine ring is highly electron-deficient. The protons at H-3 and H-6 appear as two distinct doublets with a very small meta-coupling constant (J ~ 1.5 Hz). The H-6 proton is slightly more deshielded (~8.95 ppm) due to the anisotropic effect of the adjacent pyridine ring.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, follow this self-validating NMR acquisition and processing workflow.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic palladium particulates left over from the Suzuki coupling, which can cause severe peak broadening.

Step 2: 1 H NMR Acquisition & Validation

  • Acquire the 1 H spectrum at 400 MHz (or higher) using a standard 30° pulse program with a relaxation delay (D1) of 2 seconds.

  • Validation Gate: Integrate the aromatic region. The total integration must equal 6 protons.

  • Causality Check: Look at the signals between 7.80 and 8.90 ppm. If you observe a pair of doublets-of-doublets integrating to 2 protons each (the AA'BB' pattern), the 4-pyridyl vector is confirmed. If the integration shows four individual 1-proton multiplets, halt downstream synthesis; you have the 3-pyridyl isomer.

Step 3: 13 C NMR Acquisition & Validation

  • Acquire the 13 C spectrum at 100 MHz. Critical Adjustment: Because the molecule contains four quaternary carbons (C-2, C-5, C-1', and potentially broadened signals due to quadrupolar relaxation from the nitrogen atoms), increase the relaxation delay (D1) to 3–5 seconds and acquire at least 1,024 scans to ensure adequate signal-to-noise ratio.

  • Validation Gate: Count the distinct carbon signals. The target compound must show exactly 7 distinct carbon peaks due to the symmetry of the 4-pyridyl ring. The 3-pyridyl isomer will show 9 distinct peaks.

References

  • MDPI - Molecules. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (2005). Retrieved from:[Link]

  • Organic Chemistry Data. NMR Spectroscopy: 13C NMR Chemical Shifts (Hans Reich Collection). Retrieved from:[Link]

Comparative

Structural Elucidation of 2-Bromo-5-(pyridin-4-yl)pyrazine: A Comparative Guide

Executive Summary For researchers developing novel therapeutics or advanced coordination polymers, the precise 3D spatial arrangement of molecular building blocks is non-negotiable. 2-Bromo-5-(pyridin-4-yl)pyrazine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers developing novel therapeutics or advanced coordination polymers, the precise 3D spatial arrangement of molecular building blocks is non-negotiable. 2-Bromo-5-(pyridin-4-yl)pyrazine (CAS: 1159819-55-2) is a highly versatile heterocyclic scaffold[1]. While techniques like Nuclear Magnetic Resonance (NMR) and Powder X-ray Diffraction (PXRD) offer valuable insights, Single Crystal X-ray Diffraction (SCXRD) remains the undisputed gold standard for absolute structural elucidation. This guide objectively compares SCXRD against alternative analytical methods, providing field-proven protocols and mechanistic rationales for analyzing halogenated pyridyl-pyrazines.

The Causality of Structural Analysis in Halogenated Pyrazines

2-Bromo-5-(pyridin-4-yl)pyrazine features two critical structural elements: a reactive carbon-bromine bond and a rotatable carbon-carbon bond linking the pyrazine and pyridine rings[1].

  • The Problem with Solution-State Methods: In solution, the molecule undergoes rapid rotation around the inter-ring C-C bond. NMR spectroscopy averages out these dynamic conformers, providing connectivity but failing to capture the definitive dihedral angle[2].

  • The Solid-State Imperative: In the solid state, the molecule's conformation is locked by intermolecular forces, specifically π−π stacking between the aromatic rings and halogen bonding (Br···N interactions)[3]. SCXRD provides sub-angstrom resolution of these interactions, which are critical for predicting the compound's behavior in solid-state drug formulations or as a ligand in metal-organic frameworks (MOFs)[4].

Comparative Analysis: SCXRD vs. Alternatives

To select the optimal technique, researchers must weigh spatial resolution against sample constraints and time. The table below summarizes the performance of SCXRD compared to leading alternatives.

Analytical TechniquePrimary OutputSample Requirement3D Resolution / AccuracyTime-to-ResultCost & Complexity
Single Crystal XRD (SCXRD) Absolute 3D atomic coordinates, bond lengths, angles, and intermolecular packing.Single, high-quality crystal (>0.1 mm in two dimensions).Ultra-High (< 0.05 Å error). Unambiguous heavy atom (Br) positioning.24–72 hours (includes crystallization).High (Requires diffractometer and crystallographer).
Powder XRD (PXRD) + CSP Bulk phase purity, polymorph identification.10–50 mg of microcrystalline powder.Moderate . Relies on Rietveld refinement and Computational Structure Prediction (CSP).2–4 hours.Medium (Standard PXRD is accessible; CSP is computationally heavy).
Solution NMR (1D & 2D) Molecular connectivity, purity, and functional group identification.2–5 mg dissolved in deuterated solvent.Low (for 3D solid state) . Averages dynamic conformers.< 1 hour.Low to Medium.
Solid-State NMR (ssNMR) Local chemical environment, crystallographic asymmetric unit count.30–100 mg of solid powder.Moderate . Indirect structural inference.12–48 hours.Very High (Requires specialized MAS probes).

Analytical Decision Workflow

G Start Synthesized Compound 2-Bromo-5-(pyridin-4-yl)pyrazine Q1 Is absolute 3D solid-state conformation required? Start->Q1 NMR Solution NMR (Connectivity & Purity) Q1->NMR No (Solution State) Q2 Can suitable single crystals be grown? Q1->Q2 Yes (Solid State) SCXRD Single Crystal XRD (The Gold Standard) Q2->SCXRD Yes (>0.1 mm) PXRD Powder XRD + CSP (Rietveld Refinement) Q2->PXRD No (Microcrystalline)

Workflow for selecting the optimal structural elucidation technique.

Experimental Protocols: A Self-Validating System

To achieve trustworthy SCXRD results, the workflow must be meticulously controlled. Below are the optimized protocols for 2-Bromo-5-(pyridin-4-yl)pyrazine.

Protocol A: Crystal Growth via Vapor Diffusion

Causality: Halogenated heterocycles often form twinned or microcrystalline aggregates if subjected to rapid supersaturation (e.g., rotary evaporation or fast cooling)[3]. Vapor diffusion ensures a slow, thermodynamically controlled nucleation environment, yielding diffraction-quality single crystals.

  • Solvent Selection: Dissolve 10 mg of 2-Bromo-5-(pyridin-4-yl)pyrazine in 1 mL of dichloromethane (DCM). DCM acts as an excellent primary solvent due to its ability to disrupt π−π stacking during initial dissolution.

  • Setup: Transfer the DCM solution into a 2 mL inner glass vial. Leave the vial uncapped.

  • Anti-Solvent Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (the anti-solvent).

  • Incubation: Tightly cap the outer 20 mL vial and store it undisturbed at 20°C in a vibration-free environment for 48–72 hours.

  • Validation Check: Inspect under a polarized light microscope. The presence of block-like, transparent crystals that extinguish polarized light uniformly indicates a successful, untwinned single crystal.

Protocol B: SCXRD Data Collection and Refinement

Causality: The presence of the heavy bromine atom necessitates specific data collection strategies. Bromine strongly absorbs X-rays, which can create severe artifacts in the electron density map if not properly corrected. Furthermore, thermal motion at room temperature smears the electron density of the lighter carbon and nitrogen atoms.

  • Mounting: Using a micro-loop, harvest a crystal (approx. 0.15 × 0.10 × 0.10 mm) and coat it in perfluorinated polyether oil. This oil serves a dual purpose: it prevents the crystal from degrading due to solvent loss and acts as a cryoprotectant.

  • Cryo-Cooling: Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.

    • Validation: Low temperature drastically reduces atomic thermal vibrations (Debye-Waller factors), ensuring high-resolution diffraction spots at high angles[4].

  • Data Collection: Utilize Mo-K α radiation ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.

  • Data Reduction & Absorption Correction: Integrate the diffraction frames. Crucially , apply a multi-scan absorption correction (e.g., SADABS).

    • Validation: Check the Rint​ value before and after absorption correction. A significant drop in Rint​ validates that the absorption effects of the bromine atom have been successfully mitigated.

  • Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms to accurately model their thermal ellipsoids[2].

Conclusion

While modern computational and spectroscopic methods provide rapid structural approximations, Single Crystal X-ray Diffraction remains the only methodology capable of delivering unambiguous, absolute 3D atomic coordinates for compounds like 2-Bromo-5-(pyridin-4-yl)pyrazine. By understanding the causality behind crystallization kinetics and X-ray absorption, researchers can reliably extract the critical geometric and intermolecular data necessary for advanced chemical applications.

References

  • Buy 2-Bromo-5-(pyridin-4-YL)pyrazine (EVT-13772710) . EvitaChem. 1

  • Anion- and temperature-dependent assembly, crystal structures and luminescence properties of six new Cd(ii) coordination polymers based on 2,3,5,6-tetrakis(2-pyridyl)pyrazine . CrystEngComm (RSC Publishing). 4

  • [2,3,5,6-Tetrakis(2-pyridyl)pyrazine]bis[chloroplatinum(II)] bis[trichloro(dimethyl sulfoxide: Single-crystal X-ray study . Kyushu University / IUCr. 2

  • Role of halogen substituents in a series of polymorphic pyrazine derivatives . NII. 3

Sources

Validation

Comprehensive HPLC Method Validation &amp; Column Comparison for 2-Bromo-5-(pyridin-4-YL)pyrazine Purity Determination

Executive Summary The accurate determination of purity for heterocyclic building blocks is a critical quality attribute in pharmaceutical development. 2-Bromo-5-(pyridin-4-YL)pyrazine (CAS: 1159819-55-2) presents a uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of purity for heterocyclic building blocks is a critical quality attribute in pharmaceutical development. 2-Bromo-5-(pyridin-4-YL)pyrazine (CAS: 1159819-55-2) presents a unique analytical challenge due to the presence of two basic nitrogen-containing aromatic rings (pyridine and pyrazine)[1].

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) column chemistries to overcome the chromatographic hurdles associated with basic heterocycles. Furthermore, it establishes a self-validating, step-by-step experimental protocol aligned with the newly implemented ICH Q2(R2) guidelines for analytical procedure validation[2][3].

Mechanistic Insights: The Chromatographic Challenge

To develop a robust assay, we must first understand the causality behind experimental failures. 2-Bromo-5-(pyridin-4-YL)pyrazine contains a pyrazine ring ( pKa​≈0.6 ) and a pyridine ring ( pKa​≈5.2 ).

When analyzed using traditional silica-based reversed-phase columns at neutral or slightly acidic pH, the pyridine nitrogen becomes partially protonated. These positively charged species undergo secondary ion-exchange interactions with unreacted, acidic residual silanols ( SiO− ) on the stationary phase surface[4][5].

  • The Result: Severe peak tailing, reduced theoretical plates, and poor resolution from structurally similar impurities (e.g., regioisomers or debrominated precursors).

  • The Solution: Mitigating these secondary interactions requires either (A) utilizing a highly base-deactivated (end-capped) stationary phase, (B) exploiting alternative retention mechanisms like π−π interactions using a Phenyl-Hexyl column, or (C) utilizing a high-pH mobile phase to ensure the basic nitrogens remain deprotonated and neutral[5].

Comparative Analysis: Column & Mobile Phase Selection

To objectively determine the optimal method, three distinct chromatographic approaches were evaluated for the separation of 2-Bromo-5-(pyridin-4-YL)pyrazine from its primary synthetic impurity (2,5-dibromopyrazine).

Table 1: Chromatographic Performance Comparison
Column ChemistryMobile Phase SystemTailing Factor ( Tf​ )Resolution ( Rs​ )Theoretical Plates ( N )Verdict
Standard C18 (Un-endcapped)0.1% Formic Acid (pH 2.7) / Acetonitrile1.85 (Severe Tailing)1.44,500Fail. Unacceptable peak shape due to silanol interactions.
Phenyl-Hexyl 0.1% Formic Acid (pH 2.7) / Acetonitrile1.25 (Slight Tailing)2.89,200Passable. Good π−π selectivity, but peak shape is not ideal for LOQ.
Base-Deactivated C18 (High-pH Tolerant)10 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile1.05 (Symmetrical) 3.5 14,500 Optimal. High pH suppresses ionization; end-capping eliminates tailing.

Data Interpretation: The Base-Deactivated C18 column operating at pH 9.0 significantly outperforms the alternatives. By raising the pH above the pKa​ of the pyridine ring, the analyte remains neutral, eliminating ion-exchange tailing and maximizing column efficiency.

Optimized Experimental Protocol

Based on the comparative data, the following self-validating protocol utilizes the winning high-pH methodology.

Reagents and Equipment
  • Column: High-purity, base-deactivated C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 9.0 with dilute ammonia.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step-by-Step Workflow
  • System Preparation: Purge the HPLC system with Mobile Phase A and B. Ensure the column oven is stabilized at 30°C to ensure reproducible retention times.

  • Standard Preparation: Accurately weigh 25.0 mg of 2-Bromo-5-(pyridin-4-YL)pyrazine reference standard. Dissolve in 25 mL of diluent (Stock: 1.0 mg/mL). Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: 5% 60% B (Linear gradient for impurity elution)

    • 10.0 - 12.0 min: 60% 95% B (Column wash)

    • 12.0 - 15.0 min: 5% B (Re-equilibration)

  • Injection & Detection: Inject 5 µL. Monitor UV absorbance at 254 nm (optimal for the conjugated pyrazine-pyridine system).

  • System Suitability Test (SST): Inject the standard 5 times. The method is valid for the run only if the Relative Standard Deviation (RSD) of the peak area is ≤1.0% , and the Tailing Factor is ≤1.2 .

ICH Q2(R2) Method Validation Framework

To ensure the method is "fit for purpose" for release and stability testing, it must be validated according to the ICH Q2(R2) guidelines (effective June 2024)[2][3]. The recent R2 revision emphasizes a lifecycle and Quality-by-Design (QbD) approach, requiring rigorous statistical justification for analytical procedures[2][6].

Table 2: Method Validation Summary Data
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeBlank & impurities show 0% interferenceCompliant
Linearity R2≥0.999 (Reporting level to 120%) R2=0.9998 (Range: 0.1 - 150 µg/mL)Compliant
LOD / LOQ Signal-to-Noise ( S/N ) 3 / 10LOD: 0.02 µg/mL / LOQ: 0.06 µg/mLCompliant
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 101.2% (Spiked at 50%, 100%, 150%)Compliant
Precision (Repeatability) RSD ≤2.0% (n=6)Area RSD = 0.65%, RT RSD = 0.12%Compliant
Robustness Stable under deliberate variationsFlow ( ±0.1 mL/min), pH ( ±0.2 ): No Rs impactCompliant
Validation Workflow Visualization

The following diagram illustrates the logical progression of the ICH Q2(R2) validation lifecycle applied to this method.

ICH_Validation Start ICH Q2(R2) Validation Initiation Specificity Specificity / Selectivity (Blank & Impurity Interference) Start->Specificity Linearity Linearity & Range (R² ≥ 0.999, 50-150%) Specificity->Linearity LOD_LOQ LOD & LOQ (Signal-to-Noise Method) Linearity->LOD_LOQ Accuracy Accuracy / Recovery (Spike Recovery 98-102%) LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow rate, pH, Temp variations) Precision->Robustness Report Validation Report Generation Robustness->Report

Caption: Sequential workflow for ICH Q2(R2) analytical method validation.

Conclusion

For the purity determination of 2-Bromo-5-(pyridin-4-YL)pyrazine, traditional acidic mobile phases on standard C18 columns fail due to severe secondary silanol interactions. By transitioning to a high-pH (pH 9.0) mobile phase on a base-deactivated C18 column , analysts can suppress the ionization of the basic pyridine ring, resulting in superior peak symmetry ( Tf​=1.05 ) and resolution. The method successfully passes all stringent criteria set forth by the newly updated ICH Q2(R2) guidelines, ensuring high trustworthiness and reproducibility for pharmaceutical quality control.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems Source: Advanced Chromatography Technologies (ACE) URL:[Link]

Sources

Comparative

Infrared (FT-IR) spectroscopy peak assignments for 2-Bromo-5-(pyridin-4-YL)pyrazine

High-Resolution FT-IR Spectroscopy of 2-Bromo-5-(pyridin-4-yl)pyrazine: A Comparative Guide to ATR vs. KBr Pellet Techniques As a Senior Application Scientist, I frequently guide drug development professionals and materi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution FT-IR Spectroscopy of 2-Bromo-5-(pyridin-4-yl)pyrazine: A Comparative Guide to ATR vs. KBr Pellet Techniques

As a Senior Application Scientist, I frequently guide drug development professionals and materials researchers through the analytical bottlenecks of structural verification. When working with halogenated nitrogenous heterocycles like 2-Bromo-5-(pyridin-4-yl)pyrazine —a critical scaffold in medicinal chemistry and a versatile building block for coordination polymers—the choice of Fourier-Transform Infrared (FT-IR) sampling technique dictates the reliability of your spectral data.

This guide objectively compares the two primary methodologies for solid-state FT-IR analysis: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission . By examining the causality behind experimental choices and providing self-validating protocols, this guide ensures your analytical workflow yields high-fidelity, reproducible data.

Theoretical Peak Assignments for 2-Bromo-5-(pyridin-4-yl)pyrazine

Before comparing instrument performance, we must establish the spectral ground truth. 2-Bromo-5-(pyridin-4-yl)pyrazine (C₉H₆BrN₃) contains three distinct IR-active regions: the pyrazine core, the 4-substituted pyridine ring, and the aryl bromide bond.

Based on rigorous matrix-isolation studies of pyrazine derivatives [1], the following vibrational modes are expected.

Table 1: Key FT-IR Peak Assignments

Wavenumber Region (cm⁻¹)Vibrational ModeStructural Assignment
3080 – 3030 ν(C-H) stretchingAromatic protons on both Pyridine and Pyrazine rings
1595 & 1550 ν(C=N) & ν(C=C) stretchingPyridine ring skeletal vibrations
1460 & 1410 ν(C=N) & ν(C=C) stretchingPyrazine ring skeletal vibrations
1150 – 1050 δ(C-H) in-plane bendingHeterocyclic ring protons
~1020 ν(C-Br) stretchingAryl bromide bond
~820 γ(C-H) out-of-plane bending4-substituted pyridine (two adjacent hydrogen atoms)
~850 γ(C-H) out-of-plane bendingPyrazine ring (isolated protons at positions 3 and 6)

Comparative Performance: Diamond ATR vs. KBr Pellet

The physical state of the sample matrix fundamentally alters the interaction between the analyte and the infrared beam. For solid-phase synthetic intermediates, ATR and KBr transmission offer distinct advantages and limitations [2].

The KBr Pellet (Transmission)

The traditional KBr method involves diluting the sample in an alkali halide matrix. While this provides a longer effective pathlength and excellent sensitivity, KBr is highly hygroscopic. In my experience, even brief exposure to ambient humidity introduces a broad O-H stretching band at ~3400 cm⁻¹. This artifact can completely obscure the detection of trace amine impurities or water of hydration. Furthermore, polar heterocycles can experience solid-state matrix effects or ion exchange within the KBr lattice, altering the branching ratios and peak shapes [3].

Diamond ATR-FTIR (Internal Reflection)

ATR is a matrix-free, non-destructive approach. The sample is pressed directly against a high-refractive-index crystal (e.g., Diamond). The IR beam undergoes total internal reflection, creating an evanescent wave that penetrates only 0.5 to 2.0 micrometers into the sample. Because no hygroscopic salts are used, the baseline remains flat, and the 3000–3500 cm⁻¹ region is perfectly preserved. However, because penetration depth is wavelength-dependent, peaks at higher wavenumbers (e.g., C-H stretches) will appear artificially weaker than in transmission spectra unless an ATR correction algorithm is applied.

Table 2: Performance Comparison Matrix

ParameterDiamond ATR-FTIRKBr Pellet (Transmission)
Sample Preparation Time < 1 minute5 – 10 minutes
Sample Recovery 100% RecoverableDestroyed (embedded in salt)
Moisture Artifacts NoneHigh risk (broad O-H band at 3400 cm⁻¹)
Sensitivity Moderate (surface-dependent)High (bulk transmission)
Spectral Artifacts Anomalous dispersion at low wavenumbersChristiansen effect (sloping baseline)

Self-Validating Experimental Protocols

To guarantee trustworthiness, every analytical procedure must include internal checks to validate the integrity of the data.

Protocol A: Diamond ATR-FTIR Workflow

Use this protocol for rapid, routine structural verification.

  • System Validation (Background): Clean the diamond crystal using a lint-free wipe and isopropanol. Run a background scan (air) from 4000 to 400 cm⁻¹. Causality: This validates crystal cleanliness; any residual peaks indicate cross-contamination that will invalidate your sample spectrum.

  • Sample Loading: Transfer ~1–2 mg of pure 2-Bromo-5-(pyridin-4-yl)pyrazine powder directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the integrated clutch "clicks." Causality: The evanescent wave only penetrates ~1 µm. Without maximum, uniform pressure, the optical contact is poor, resulting in a low signal-to-noise ratio.

  • Data Acquisition: Scan at 4 cm⁻¹ resolution for 32 co-added scans.

  • Post-Processing: Apply an "ATR Correction" algorithm in your spectrometer software to adjust for the wavelength-dependent penetration depth, ensuring accurate relative peak intensities.

Protocol B: KBr Pellet Transmission Workflow

Use this protocol when maximum sensitivity is required to detect trace impurities.

  • Matrix Dehydration: Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours prior to use. Keep it stored in a desiccator.

  • Grinding (The Critical Step): Weigh ~1 mg of the analyte and ~100 mg of KBr. Transfer to an agate mortar and grind vigorously for 2–3 minutes. Causality: The particle size must be reduced below the wavelength of the incident IR light (typically < 2 µm). Failure to do so causes Mie scattering and the Christiansen effect, resulting in a severely sloping baseline that ruins quantitative analysis.

  • Pressing: Transfer the homogenous powder to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of hydraulic pressure for 2 minutes. The resulting disk must be visually transparent.

  • Data Acquisition: Mount the pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution. Check the baseline at 3800 cm⁻¹; if transmittance is below 80%, the grinding was insufficient.

Workflow Decision Matrix

To streamline laboratory operations, the following logical framework should be used to select the appropriate FT-IR technique for solid heterocycles.

FTIR_Workflow Start Solid Sample: 2-Bromo-5-(pyridin-4-yl)pyrazine Decision Select FT-IR Sampling Technique Start->Decision ATR Diamond ATR-FTIR (Non-destructive) Decision->ATR Rapid/Routine KBr KBr Pellet (Transmission) Decision->KBr High Sensitivity ATR_Prep Direct Application to Diamond Crystal ATR->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10 Tons KBr->KBr_Prep ATR_Scan Apply Pressure Anvil Scan 4000-400 cm⁻¹ ATR_Prep->ATR_Scan KBr_Scan Insert Pellet Scan 4000-400 cm⁻¹ KBr_Prep->KBr_Scan Analysis Spectral Processing & Peak Assignment ATR_Scan->Analysis KBr_Scan->Analysis

Figure 1: Decision matrix and experimental workflow for FT-IR analysis of solid heterocycles.

Conclusion

For the routine structural verification of 2-Bromo-5-(pyridin-4-yl)pyrazine, Diamond ATR-FTIR is the superior technique . Its rapid workflow, non-destructive nature, and complete immunity to moisture-induced artifacts make it the ideal choice for modern drug development laboratories. The KBr pellet technique, while historically significant and highly sensitive, introduces too many variables (moisture absorption, matrix effects, scattering) for routine screening, and should be strictly reserved for specialized trace-impurity analyses where the sample matrix can be rigorously controlled.

References

  • Breda, S., Reva, I. D., Lapinski, L., Nowak, M. J., & Fausto, R. (2006). "Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon." Journal of Molecular Structure, 786(2-3), 193-206. URL:[Link]

  • Felder, E. R., Martina, K., Scarpella, S., & Tatò, M. (2003). "Versatile Monitoring Tools in Parallel Solid-Phase Synthesis." Chimia, 57(5), 229-236. URL:[Link]

  • Rohrbacher, A., Ezell, M. J., Perraud, V., & Finlayson-Pitts, B. J. (2021). "Probing Matrix Effects on the Heterogeneous Photochemistry of Neonicotinoid Pesticides, Dinotefuran and Nitenpyram." ACS Earth and Space Chemistry, 5(5), 1162-1174. URL:[Link]

Validation

Evaluating Catalytic Efficiency: A Comparative Guide to 2-Bromo-5-(pyridin-4-YL)pyrazine and Other Pyrazine Ligands

For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalytic systems is a perpetual endeavor. In the vast landscape of ligand design, nitrogen-containing heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the quest for more efficient and selective catalytic systems is a perpetual endeavor. In the vast landscape of ligand design, nitrogen-containing heterocycles, particularly pyrazine derivatives, have emerged as a versatile class of ligands for transition metal-catalyzed cross-coupling reactions. Their unique electronic properties and ability to stabilize catalytically active metal centers make them compelling alternatives to traditional phosphine-based ligands.

This guide provides an in-depth technical evaluation of the catalytic efficiency of 2-Bromo-5-(pyridin-4-YL)pyrazine , a bifunctional ligand featuring both a pyrazine and a pyridine moiety. We will objectively compare its projected performance with other pyrazine-based ligands in key cross-coupling reactions, supported by available experimental data for analogous systems. This analysis will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Ascendancy of Pyrazine Ligands in Catalysis

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, possesses a π-deficient nature. This electronic characteristic makes pyrazine-containing ligands effective in stabilizing electron-rich, low-valent metal centers, such as Pd(0), which are crucial intermediates in many catalytic cycles. Furthermore, the nitrogen atoms can act as hemilabile coordinating sites, transiently binding to the metal center and influencing the steric and electronic environment during the catalytic process. This can lead to enhanced reactivity and selectivity compared to more rigid ligand systems.

The introduction of a pyridyl substituent, as in 2-Bromo-5-(pyridin-4-YL)pyrazine, creates a bidentate or "bipyridyl-like" chelating environment. The relative orientation of the nitrogen atoms in the pyrazine and pyridine rings can significantly impact the bite angle and the overall geometry of the resulting metal complex, thereby influencing its catalytic activity. The presence of a bromine atom on the pyrazine ring also provides a reactive handle for further functionalization or for the ligand itself to act as a substrate in cross-coupling reactions.

Comparative Catalytic Performance in Suzuki-Miyaura Coupling

For instance, studies on the Suzuki-Miyaura coupling of 2-chloropyrazine with various arylboronic acids have demonstrated the feasibility of these reactions, often requiring robust catalyst systems to achieve high yields. The electron-deficient nature of the pyrazine ring can make oxidative addition more challenging compared to electron-rich aryl halides.

Table 1: Representative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2-Chloropyrazine

Catalyst System (Pd Source / Ligand)Arylboronic AcidBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosPhenylboronic acidK₃PO₄Toluene/H₂O10085[1]
Pd₂(dba)₃ / XPhos4-Methoxyphenylboronic acidK₃PO₄Dioxane10092[1]
[Pd(IPr)(cin)Cl]3-Tolylboronic acidK₂CO₃THF8088[1]
Pd(PPh₃)₄Phenylboronic acidNa₂CO₃DME8075[2]

This data is representative of the performance of various catalyst systems for 2-chloropyrazine and is intended to provide a comparative baseline.

Based on these findings, it is anticipated that a palladium complex of 2-Bromo-5-(pyridin-4-YL)pyrazine would exhibit good to excellent catalytic activity in Suzuki-Miyaura couplings. The bidentate chelation from the pyridyl and pyrazine nitrogens could enhance the stability of the catalytic species and promote efficient turnover. The electron-withdrawing nature of the pyrazine ring, while potentially slowing oxidative addition, can accelerate the reductive elimination step, which is often rate-limiting.

Buchwald-Hartwig Amination: A Test of Ligand Efficacy

The Buchwald-Hartwig amination, for the formation of C-N bonds, is another critical transformation where the ligand plays a decisive role. The amination of halopyrazines can be challenging due to potential catalyst inhibition by the nitrogen-containing substrate and product. The choice of a suitable ligand is therefore crucial to prevent catalyst deactivation and achieve high yields.

While specific data for 2-Bromo-5-(pyridin-4-YL)pyrazine is scarce, extensive research on the amination of 2-bromopyrazine with various amines provides valuable insights into the performance of different phosphine-based ligands.

Table 2: Performance of Various Ligands in the Buchwald-Hartwig Amination of 2-Bromopyrazine

Catalyst System (Pd Source / Ligand)AmineBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ / RuPhosMorpholineNaOtBuToluene10095[3]
Pd₂(dba)₃ / BrettPhosAnilineK₃PO₄Dioxane11091[3]
Pd(OAc)₂ / BINAPPiperidineCs₂CO₃Toluene10088[3]
Pd₂(dba)₃ / Xantphosn-ButylamineNaOtBuToluene9093[4]

This table presents a summary of reported yields for the amination of 2-bromopyrazine with different ligands to illustrate the impact of ligand choice.

For 2-Bromo-5-(pyridin-4-YL)pyrazine, the pyridyl moiety could potentially influence the reaction in several ways. It might act as an internal base, assisting in the deprotonation of the amine substrate. Alternatively, its coordination to the palladium center could create a unique steric and electronic environment that modulates the catalytic activity. It is hypothesized that a palladium complex of this ligand could offer a self-contained catalytic system, potentially reducing the need for external, highly basic conditions.

Visualizing the Catalytic Cycle

To better understand the role of the pyrazine ligand in these transformations, a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is depicted below. The ligand, represented as L (in this case, 2-Bromo-5-(pyridin-4-YL)pyrazine), plays a crucial role in stabilizing the palladium center throughout the cycle.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II)Complex R-Pd(II)-X(L)n (Oxidative Adduct) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation R'-B(OR)₂ Pd(II)Aryl R-Pd(II)-R'(L)n Transmetalation->Pd(II)Aryl Base RedElim Reductive Elimination Pd(II)Aryl->RedElim RedElim->Pd(0)L R-R' Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Halopyrazine, Boronic Acid, Pd Catalyst, Ligand, Base B Add Degassed Solvent A->B C Heat to 100 °C with Stirring B->C D Monitor Progress (TLC/GC-MS) C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-5-(pyridin-4-YL)pyrazine

Operational Safety & Handling Guide: 2-Bromo-5-(pyridin-4-YL)pyrazine As a Senior Application Scientist overseeing the integration of halogenated heterocyclic building blocks into drug discovery pipelines, I recognize th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: 2-Bromo-5-(pyridin-4-YL)pyrazine

As a Senior Application Scientist overseeing the integration of halogenated heterocyclic building blocks into drug discovery pipelines, I recognize that the chemical properties making a compound synthetically valuable often dictate its hazard profile. 2-Bromo-5-(pyridin-4-yl)pyrazine (CAS 1159819-55-2) is a highly sought-after scaffold, particularly for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions[1].

However, the electron-deficient nature of the pyrazine ring—amplified by the electron-withdrawing pyridin-4-yl group—makes the C-Br bond highly reactive toward nucleophiles[1][2]. Biologically, this means the compound can act as an electrophile against proteins and mucous membranes, classifying it as a potent skin, eye, and respiratory tract irritant (H315, H319, H335). This guide provides a self-validating system for safe handling, rigorous Personal Protective Equipment (PPE) selection, and operational execution.

Quantitative Hazard Assessment & PPE Matrix

Standard laboratory attire is insufficient for handling highly reactive halogenated heterocycles. Every piece of PPE must be selected based on the specific physical and chemical properties of the target molecule and the solvents used to dissolve it.

Table 1: Quantitative PPE Specifications and Operational Causality

Protective EquipmentSpecification / StandardQuantitative MetricOperational Causality
Nitrile Gloves EN 374 / ASTM D6978>0.11 mm thicknessPrevents permeation of halogenated aromatics. Double-gloving provides a measurable >15 min breakthrough time against polar aprotic solvents (e.g., DMSO).
Safety Goggles ANSI Z87.1 (D3 rating)0% orbital gapProtects against aerosolized pyrazine powders and solvent splashes. Standard safety glasses lack the required orbital seal, leaving the eyes vulnerable to fine dust.
Fume Hood ASHRAE 11080–100 fpm face velocityCaptures airborne particulates (STOT SE 3 hazard). Velocities >100 fpm cause eddy currents, which compromise the containment field and push powder back toward the user.
Lab Coat NFPA 2112 or 100% Cotton<2 seconds flame outMitigates static discharge risks during powder transfer and provides a thermal barrier against exothermic solvent splashes during reaction setup.

Operational Workflow

The following workflow illustrates the logical progression from hazard identification to waste segregation. This system ensures that safety protocols are integrated directly into the experimental methodology rather than treated as an afterthought.

G Start Hazard Assessment CAS 1159819-55-2 PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer in Fume Hood (80-100 fpm) PPE->Hood Reaction Execute SNAr / Coupling (Closed System) Hood->Reaction Spill Spill Response (Vermiculite/Sand) Hood->Spill If spill occurs Waste Halogenated Waste Segregation Reaction->Waste Spill->Waste

Figure 1: Operational workflow for handling 2-Bromo-5-(pyridin-4-yl)pyrazine from assessment to waste.

Step-by-Step Methodology: Safe Execution of an SNAr Reaction

This protocol details the safe functionalization of the C-Br bond using a nitrogen nucleophile[2]. The procedure is designed as a self-validating system, where the success of each safety measure can be physically confirmed before proceeding to the next step.

  • Step 1: Preparation & PPE Verification Verify the fume hood face velocity monitor reads between 80-100 fpm. Don double nitrile gloves, ANSI Z87.1 goggles, and a flame-retardant lab coat. Causality & Validation: The continuous airflow is the primary engineering control against aerosolized pyrazine dust. The physical reading on the monitor validates the containment field.

  • Step 2: Weighing the Reagent Tare an anti-static weigh boat. Carefully dispense the 2-Bromo-5-(pyridin-4-yl)pyrazine powder. Causality & Validation: Halogenated heterocycles can carry a static charge, causing the powder to jump and contaminate surfaces. The absence of powder clinging to the sides of the weigh boat validates the anti-static control.

  • Step 3: Solvent Dissolution Transfer the powder to a round-bottom flask and add anhydrous Dimethyl Sulfoxide (DMSO). Causality & Validation: DMSO accelerates the SNAr reaction by solvating the nucleophile without hydrogen bonding. However, DMSO is a potent skin penetrant. If a drop contacts your glove, the immediate removal of the outer layer validates the integrity of the inner barrier, preventing the dissolved pyrazine from being carried through your skin.

  • Step 4: Nucleophile Addition & Heating Add the amine nucleophile dropwise, equip the flask with a reflux condenser, and heat to the optimized temperature (80-120°C) under a nitrogen atmosphere. Causality & Validation: The nitrogen atmosphere prevents oxidative degradation of the electron-deficient pyrazine ring. Steady reflux condensing on the lower third of the condenser validates thermal control.

  • Step 5: Quenching Cool the reaction to room temperature and slowly add water. Causality & Validation: Water crashes out the functionalized pyrazine product while quenching any unreacted nucleophile. The visual formation of a precipitate validates the completion of the quench, allowing for safe downstream extraction.

Spill Response & Halogenated Waste Disposal Plan

Mishandling waste is one of the most common vectors for laboratory accidents. 2-Bromo-5-(pyridin-4-yl)pyrazine contains a heavy bromine atom, dictating strict end-of-life protocols.

Immediate Spill Response:

  • If the spill occurs outside the hood, evacuate the immediate area to allow suspended dust to settle.

  • Don fresh double-nitrile gloves and a particulate respirator (N95 or higher) if sweeping dry powder.

  • Cover a solid spill with damp paper towels to prevent dust generation. If dissolved in solvent, cover with an inert absorbent like vermiculite.

  • Sweep into a chemically resistant container using a non-sparking tool.

Halogenated Waste Segregation Plan: All unreacted starting material, functionalized products, and contaminated solvents must be strictly segregated into designated "Halogenated Organic Waste" carboys. Causality: Mixing halogenated waste with non-halogenated solvents (such as acetone) under basic conditions can trigger the haloform reaction—an exothermic process that can rapidly pressurize and rupture waste containers. Furthermore, environmental regulations dictate that halogenated waste must be incinerated at temperatures exceeding 1,000°C to prevent the formation of highly toxic polychlorinated or polybrominated dibenzodioxins. Proper segregation is the only way to validate regulatory compliance and environmental safety.

References

  • EvitaChem.Buy 2-Bromo-5-(pyridin-4-YL)pyrazine (EVT-13772710). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVP_454WA-QmJYag2p5bxl82RBF9D7GcBNgOOQgzY7l2llxAd4AmwCJpy9zeSGzaven0hU938o42MXRXnHnN6bTetgXWX8k8XodALmcKdpX1Zgw_H9HvBh3_PiZnNSCN6xfW2csRv4Fxk=]
  • Sigma-Aldrich.Tetra-2-pyridinyl-pyrazine. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL6s_EU_WrWHAX02BuuW71_Z8n6WSB-jWD9ZjPBzl1zOmfMBhDZ6wuCAo9bHBH4h_hqlD5lvIjU1y_MIlzH_SeJAFJ4gn7m-dl2xUnA_Kxu3lRlp7oqHQqG8Xl6SfgH31_1Cgt2curu4gNkxtC1W-2sTVwcgOfm1WeETj6NQUAIECCxYjjoy1eD6mgjCEcow8uQyTyDiKejMlDdv0yqEWrjeMuqfajfAHn0q_2xFt7eTyy7zrMnY_pvchnNQUjod-rUKvKOclB3R9eg2yXhnvMpQXULWekjGIsH-qJyHVcM5B6]
  • ACS Organic Letters.Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRry03r34xLYiyXaVBYXsk1EmnNbVUuCMRC6_qP_bQtfLcvHddYEvJwSGKJK8QUCF_Z0l-ZS6XF3sD4T27U8GCdWpalE6TwWrXKio_RXgEeQwe_m2UnsOQsCez-XdMTt2x4PF4bg==]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.